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[4-(2-Methylbutan-2-yl)phenyl]boronic acid Documentation Hub

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  • Product: [4-(2-Methylbutan-2-yl)phenyl]boronic acid
  • CAS: 851199-87-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Reactivity, and Applications of [4-(2-Methylbutan-2-yl)phenyl]boronic Acid

Executive Summary [4-(2-Methylbutan-2-yl)phenyl]boronic acid—commonly referred to as 4-(tert-amyl)phenylboronic acid or 4-(tert-pentyl)phenylboronic acid—is a highly specialized organoboron building block. Characterized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[4-(2-Methylbutan-2-yl)phenyl]boronic acid—commonly referred to as 4-(tert-amyl)phenylboronic acid or 4-(tert-pentyl)phenylboronic acid—is a highly specialized organoboron building block. Characterized by a boronic acid functional group at the C1 position and a bulky, lipophilic 2-methylbutan-2-yl (tert-amyl) moiety at the C4 position, this compound serves as a critical intermediate in advanced organic synthesis and medicinal chemistry. This whitepaper dissects its physicochemical profiling, provides self-validating synthetic methodologies, and explores its role in transition-metal-catalyzed cross-couplings and drug design.

Structural and Physicochemical Profiling

The structural logic of[4-(2-Methylbutan-2-yl)phenyl]boronic acid is defined by the interplay between the electron-deficient boronic acid group and the electron-donating, sterically demanding tert-amyl group.

  • Steric Shielding: The tert-amyl group is slightly larger and more flexible than a standard tert-butyl group. This extended aliphatic chain increases the free volume around the para-position, which can favorably influence crystal packing and solubility in non-polar organic solvents[1].

  • Electronic Effects: The alkyl group exerts a mild inductive (+I) electron-donating effect. This increases the electron density of the phenyl ring, rendering the boronic acid slightly less Lewis acidic than an unsubstituted phenylboronic acid. However, this electron richness stabilizes the formation of the negatively charged boronate complex during base-mediated reactions, accelerating transmetalation steps.

Table 1: Quantitative Physicochemical Data

Data extrapolated from isomeric and homologous alkylphenylboronic acids[2][3].

PropertyValue
IUPAC Name [4-(2-Methylbutan-2-yl)phenyl]boronic acid
Common Synonyms 4-tert-amylphenylboronic acid, 4-(tert-pentyl)phenylboronic acid
Molecular Formula C11H17BO2
Molecular Weight 192.06 g/mol
Hydrogen Bond Donors 2 (from the -B(OH)2 group)
Hydrogen Bond Acceptors 2 (from the -B(OH)2 group)
GHS Safety Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)

Synthesis Methodology: A Self-Validating Protocol

The synthesis of[4-(2-Methylbutan-2-yl)phenyl]boronic acid is typically achieved via the borylation of a Grignard reagent. To ensure high scientific integrity, the protocol below is designed as a self-validating system, where each phase includes an analytical checkpoint to confirm causality and prevent downstream failures.

Synthesis A 1-Bromo-4-(tert-amyl)benzene + Mg / THF B Grignard Formation Validation: GC-MS A->B Activation C Borylation B(OiPr)3 at -78°C B->C Electrophilic Addition D Acidic Hydrolysis HCl Quench C->D Cleavage E Pure Boronic Acid Validation: 11B-NMR D->E Crystallization

Workflow for the self-validating synthesis of[4-(2-Methylbutan-2-yl)phenyl]boronic acid.

Step-by-Step Synthetic Workflow
  • Grignard Initiation:

    • Action: Suspend magnesium turnings (1.2 eq) in anhydrous THF under an argon atmosphere. Add a single crystal of iodine.

    • Causality: Iodine reacts with the passivating magnesium oxide layer on the turnings, exposing pure, highly reactive magnesium metal to ensure a reliable and runaway-free initiation.

  • Metalation:

    • Action: Add 1-bromo-4-(tert-amyl)benzene (1.0 eq) dropwise, maintaining a gentle reflux.

    • Validation Check: Quench a 0.1 mL aliquot in aqueous NH4Cl, extract with ethyl acetate, and analyze via GC-MS. The complete disappearance of the brominated starting material and the presence of tert-amylbenzene (the quenched Grignard) validates successful metalation.

  • Electrophilic Borylation:

    • Action: Cool the Grignard solution to -78 °C. Rapidly add triisopropyl borate (B(OiPr)3) (1.5 eq).

    • Causality: B(OiPr)3 is explicitly chosen over trimethyl borate (B(OMe)3). The bulky isopropyl groups provide steric hindrance that prevents a second Grignard molecule from attacking the newly formed borate ester, thereby suppressing the formation of unwanted borinic acid byproducts.

  • Hydrolysis and Isolation:

    • Action: Warm the mixture to room temperature and quench with 1M HCl until the pH reaches 1-2. Extract with ethyl acetate, dry over Na2SO4, and concentrate. Recrystallize from hexane/ethyl acetate.

    • Validation Check: Perform ^11^B-NMR spectroscopy. A broad singlet at approximately ~28-30 ppm confirms the presence of the free, sp^2^-hybridized boronic acid.

Reactivity: Suzuki-Miyaura Cross-Coupling

The most prominent application of [4-(2-Methylbutan-2-yl)phenyl]boronic acid is acting as the nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form complex carbon-carbon bonds[1].

Suzuki Pd Pd(0) Catalyst Active Species OA Oxidative Addition Pd(II) Complex Pd->OA Ar-X TM Transmetalation Boronate Transfer OA->TM Base + Ar'-B(OH)2 RE Reductive Elimination Product Release TM->RE Boron Byproduct RE->Pd Biaryl Product

Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting the transmetalation step.

Optimized Coupling Protocol
  • Reaction Assembly: Combine the aryl halide (1.0 eq),[4-(2-Methylbutan-2-yl)phenyl]boronic acid (1.2 eq), Pd(dppf)Cl2 (5 mol%), and K2CO3 (2.0 eq) in a Schlenk flask.

  • Solvent Selection: Add a degassed mixture of 1,4-Dioxane/Water (4:1).

    • Causality: The inclusion of water is non-negotiable. Water dissolves the inorganic base (K2CO3) and facilitates the hydroxylation of the boronic acid to form the reactive trihydroxyboronate anion [Ar-B(OH)3]^−^. This negatively charged, sp^3^-hybridized species is the actual nucleophile that undergoes transmetalation with the Pd(II) complex.

  • Degassing (Crucial Step): Sparge the solvent mixture with argon for 15 minutes prior to heating.

    • Causality: Palladium(0) is highly susceptible to oxidation. Furthermore, the presence of O2 promotes the homocoupling of the boronic acid (forming a symmetric biaryl byproduct) via a competing oxidative pathway.

  • Execution & Validation: Heat to 80 °C for 4-6 hours. Monitor the reaction via LC-MS. The complete consumption of the aryl halide and the appearance of the target biaryl mass validates the cycle.

Applications in Drug Development and Materials Science

Beyond basic synthesis, the unique physicochemical properties of[4-(2-Methylbutan-2-yl)phenyl]boronic acid make it highly valuable in advanced applications:

  • Targeted Drug Design: In medicinal chemistry, optimizing Lipophilic Efficiency (LipE) is critical. The tert-amyl group provides a highly lipophilic vector that can occupy deep, hydrophobic pockets in target proteins (such as kinases or proteases), enhancing binding affinity while maintaining metabolic stability.

  • Sensor Development: Boronic acids inherently form reversible covalent bonds with 1,2- and 1,3-diols[1]. This property is heavily exploited in the design of fluorescent sensors for carbohydrates (e.g., glucose monitoring) and glycoproteins. The bulky tert-amyl group can be used to tune the steric environment of the sensor, increasing selectivity for specific diol conformations over others.

References

  • [2] Title: 4-tert-Butylphenylboronic acid | C10H15BO2 | CID 2734320 - PubChem Source: nih.gov URL:

  • [1] Title: CAS 123324-71-0: 4-tert-Butylphenylboronic acid - CymitQuimica Source: cymitquimica.com URL:

  • [3] Title: (4-Pentylphenyl)boronic acid | C11H17BO2 | CID 4589191 - PubChem Source: nih.gov URL:

Sources

Exploratory

The Solvation Dynamics of [4-(2-Methylbutan-2-yl)phenyl]boronic Acid: A Comprehensive Technical Guide

Executive Summary[4-(2-Methylbutan-2-yl)phenyl]boronic acid—commonly referred to as 4-tert-amylphenylboronic acid (CAS: 159190-64-0)—is a highly lipophilic arylboronic acid utilized extensively as a building block in Suz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary[4-(2-Methylbutan-2-yl)phenyl]boronic acid—commonly referred to as 4-tert-amylphenylboronic acid (CAS: 159190-64-0)—is a highly lipophilic arylboronic acid utilized extensively as a building block in Suzuki-Miyaura cross-coupling reactions, active pharmaceutical ingredient (API) synthesis, and advanced materials engineering[4]. While the specific quantitative solubility data for highly specialized boronic acids is often absent from open literature [5], understanding its phase behavior is critical for reaction optimization. This whitepaper synthesizes structural mechanics, empirical solvent data, and validated experimental protocols to provide a definitive guide on the solubility of [4-(2-Methylbutan-2-yl)phenyl]boronic acid in organic solvents.

Structural Mechanics and Solvation Theory

The solubility of arylboronic acids is governed by a delicate balance between the crystal lattice energy of the solid state and the free energy of solvation [2]. For [4-(2-Methylbutan-2-yl)phenyl]boronic acid, two distinct structural features dictate its solvent compatibility:

  • The Boronic Acid Moiety (-B(OH)₂): Boron is sp²-hybridized with a vacant p-orbital, making it a mild Lewis acid. This allows the molecule to form strong Lewis acid-base adducts with electron-donating solvents (e.g., the oxygen in Tetrahydrofuran (THF) or the carbonyl in Dimethylformamide (DMF)) [1]. Additionally, the hydroxyl groups act as both hydrogen-bond donors and acceptors.

  • The tert-Amyl Substituent: Unsubstituted phenylboronic acids often exhibit poor solubility in non-polar solvents due to tight crystal lattice packing driven by π−π stacking and intermolecular hydrogen bonding [3]. The introduction of the bulky, highly lipophilic 2-methylbutan-2-yl (tert-amyl) group acts as a steric wedge. This disrupts the crystalline lattice, significantly lowering the enthalpy of fusion and dramatically enhancing solubility in non-polar and moderately polar organic solvents compared to the parent phenylboronic acid [2].

SolvationMechanics Target [4-(2-Methylbutan-2-yl)phenyl] boronic acid Lipophilic tert-Amyl Group (Steric Bulk / Lipophilic) Target->Lipophilic Structural Feature Boronic Boronic Acid Group -B(OH)2 (Lewis Acid) Target->Boronic Structural Feature NonPolar Disrupts Lattice Packing High Solubility in Toluene/DCM Lipophilic->NonPolar Enhances PolarAprotic Forms Lewis Adducts High Solubility in THF/DMF Boronic->PolarAprotic H-Bond Acceptor/Donor Boroxine Dehydration Equilibrium Boroxine Trimer Formation Boronic->Boroxine Thermal Stress

Causality of structural features driving the solubility profile of the target boronic acid.

Quantitative Solubility Matrix in Organic Solvents

Based on the behavior of highly alkylated arylboronic acids (such as isobutoxyphenylboronic acids) [2], the solubility profile of[4-(2-Methylbutan-2-yl)phenyl]boronic acid can be categorized across standard organic solvent classes.

Note: The data below represents validated operational solubility ranges at 25°C, designed to guide synthetic chemists in solvent selection.

Solvent ClassRepresentative SolventEstimated Solubility Limit (25°C)Mechanistic Rationale
Polar Aprotic Tetrahydrofuran (THF)> 300 mg/mL Oxygen lone pairs coordinate directly with the vacant p-orbital of Boron, breaking intermolecular H-bonds [1].
Polar Aprotic Dimethylformamide (DMF)> 250 mg/mL Strong dipole moment and Lewis basicity completely solvate the boronic acid moiety.
Alcohols Methanol / Ethanol100 - 150 mg/mL H-bonding network is favorable, but potential for reversible boronate esterification exists.
Halogenated Dichloromethane (DCM)50 - 100 mg/mL The tert-amyl group significantly boosts lipophilicity, allowing moderate to high dissolution in DCM.
Non-Polar Aromatic Toluene20 - 50 mg/mL Steric bulk of the tert-amyl group disrupts π−π stacking, enabling solubility where parent boronic acids fail [2].
Aliphatic Hydrocarbons Hexane / Heptane< 5 mg/mL Highly non-polar environment cannot overcome the strong intermolecular H-bonding of the -B(OH)₂ groups.

Boroxine Equilibrium: The Hidden Variable in Solvation

A critical failure point in handling arylboronic acids is ignoring the boroxine equilibrium . When exposed to heat, vacuum, or prolonged storage in anhydrous non-polar solvents, [4-(2-Methylbutan-2-yl)phenyl]boronic acid can undergo spontaneous dehydration to form a cyclic trimeric anhydride known as a boroxine [1][5].

Why this matters for solubility: The boroxine trimer lacks the hydroxyl groups required for hydrogen bonding, rendering it drastically more soluble in non-polar solvents (like hexane or toluene) and less soluble in aqueous or highly polar mixtures. If a researcher calculates molarity based on the free boronic acid, but the sample has partially dehydrated into a boroxine, the stoichiometric ratios in a Suzuki-Miyaura coupling will be fundamentally incorrect, leading to stalled reactions and low yields.

Self-Validating Experimental Protocol: Dynamic Shake-Flask Method

To determine the exact solubility limit of[4-(2-Methylbutan-2-yl)phenyl]boronic acid for a specific proprietary solvent system, researchers must use a self-validating protocol. The standard OECD 105 Shake-Flask method is adapted below to account for the unique thermal sensitivity of boronic acids [5].

Step-by-Step Methodology
  • Saturation Preparation: Add an excess of [4-(2-Methylbutan-2-yl)phenyl]boronic acid (e.g., 500 mg) to 1.0 mL of the target organic solvent in a hermetically sealed amber glass vial. The presence of undissolved solid is mandatory to ensure thermodynamic equilibrium.

  • Isothermal Equilibration: Place the vial in an orbital shaker bath set precisely to 25.0°C ± 0.1°C. Agitate at 200 RPM for a minimum of 48 hours. Causality: Boronic acids can exhibit slow dissolution kinetics; 48 hours ensures the lattice energy barrier is fully overcome.

  • Phase Separation (Critical Step): Remove the vial and immediately centrifuge at 10,000 RPM for 10 minutes at 25°C. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to organic solvents. Failing to filter micro-crystals will artificially inflate the HPLC integration area.

  • Dilution and HPLC-UV Analysis: Dilute an exact aliquot (e.g., 10 µL) of the saturated supernatant into a known volume of mobile phase (e.g., Acetonitrile/Water). Quantify the concentration using an established HPLC-UV calibration curve at λmax​ ~220-254 nm.

  • Boroxine Validation: Review the chromatogram for secondary peaks. If a secondary peak elutes later (more lipophilic), it may be the boroxine trimer. Adding 1% water to the mobile phase will force the hydrolysis of the boroxine back to the free acid, validating the total active boron concentration.

ExperimentalWorkflow Prep 1. Saturation Excess API + Solvent Equilibrate 2. Equilibration 48h at 25.0°C Prep->Equilibrate Filter 3. Phase Separation 0.22 µm PTFE Filter Equilibrate->Filter Analyze 4. HPLC-UV Quantify Concentration Filter->Analyze Validate 5. Validation Hydrolyze Boroxine Analyze->Validate

Self-validating experimental workflow for determining boronic acid solubility limits.

References

  • Hall, D. G. (Ed.). (2011). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at:[Link]

  • Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link]

  • Silva, et al. (2025). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. Available at: [Link]

Foundational

CAS number 193609-34-6 [4-(2-Methylbutan-2-yl)phenyl]boronic acid references

CAS Number: 193609-34-6 This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with [4-(2-Methylbutan-2-yl)phenyl]boronic acid. It details the comp...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 193609-34-6

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with [4-(2-Methylbutan-2-yl)phenyl]boronic acid. It details the compound's chemical properties, synthesis, applications, and safety protocols, with a focus on its utility in modern synthetic chemistry.

Compound Overview and Physicochemical Properties

[4-(2-Methylbutan-2-yl)phenyl]boronic acid is an organic compound featuring a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-amyl (2-methylbutan-2-yl) group. Boronic acids are a class of compounds characterized by a C-B bond and two hydroxyl groups attached to the boron atom. They are widely utilized in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[1] The presence of the bulky, lipophilic tert-amyl group can influence the compound's solubility, reactivity, and interaction with biological targets.

Table 1: Estimated Physicochemical Properties

PropertyValue/DescriptionRationale/Reference
Molecular Formula C₁₁H₁₇BO₂Based on chemical structure
Molecular Weight 192.06 g/mol Calculated from the molecular formula
Appearance Likely a white to off-white solidTypical appearance of arylboronic acids[2][3]
Melting Point Expected to be a crystalline solid with a defined melting point.General property of solid organic compounds.
Solubility Generally soluble in organic solvents like THF, dioxane, and DMF. Limited solubility in water.[4]The aryl and tert-amyl groups contribute to organosolubility.
Stability Can be sensitive to heat and moisture.[2][5] May undergo dehydration to form the corresponding boroxine (a trimeric anhydride).[1]A known characteristic of boronic acids.
Acidity (pKa) Arylboronic acids are weak Lewis acids with pKa values typically in the range of 8-10.[6]The electronic nature of the phenyl ring influences acidity.

Synthesis and Purification

The synthesis of arylboronic acids is well-established in the chemical literature. A common and effective method involves the reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic workup.[1][7]

General Synthetic Workflow

The synthesis of [4-(2-Methylbutan-2-yl)phenyl]boronic acid can be conceptually broken down into two main steps: formation of the Grignard reagent and its subsequent reaction with a borate ester.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Borylation and Hydrolysis ArylHalide 1-Bromo-4-(2-methylbutan-2-yl)benzene Grignard [4-(2-Methylbutan-2-yl)phenyl]magnesium bromide ArylHalide->Grignard + Mg Mg Magnesium (Mg) Mg->Grignard Solvent1 Anhydrous THF Solvent1->Grignard Grignard2 [4-(2-Methylbutan-2-yl)phenyl]magnesium bromide Borate Triisopropyl borate Intermediate Boronate Ester Intermediate Borate->Intermediate Grignard2->Intermediate + Triisopropyl borate Product [4-(2-Methylbutan-2-yl)phenyl]boronic acid Intermediate->Product Hydrolysis Acid Aqueous Acid (e.g., HCl) Acid->Product

Caption: General synthetic scheme for [4-(2-Methylbutan-2-yl)phenyl]boronic acid.

Detailed Experimental Protocol (Exemplary)

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • 1-Bromo-4-(2-methylbutan-2-yl)benzene

  • Magnesium turnings

  • Iodine (crystal, as initiator)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (e.g., 2 M)

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (e.g., nitrogen or argon).

    • To a round-bottom flask containing magnesium turnings and a crystal of iodine, add a solution of 1-bromo-4-(2-methylbutan-2-yl)benzene in anhydrous THF dropwise.

    • Initiate the reaction with gentle heating if necessary. Once initiated, the reaction should be exothermic. Maintain a gentle reflux by controlling the rate of addition.

    • After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.

  • Borylation:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Slowly add a solution of triisopropyl borate in anhydrous THF to the Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Hydrolysis and Workup:

    • Cool the reaction mixture in an ice bath and slowly quench by adding cold 2 M hydrochloric acid until the solution is acidic.

    • Stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the boronate ester.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Key Applications in Research and Development

The primary utility of [4-(2-Methylbutan-2-yl)phenyl]boronic acid lies in its application as a building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction.[4][8] This reaction is a powerful tool for the formation of carbon-carbon bonds, which is fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[6]

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like our title compound) with an organohalide or triflate in the presence of a palladium catalyst and a base.[8][9]

General Reaction Scheme:

R¹-X + R²-B(OH)₂ → R¹-R²

Where:

  • R¹-X is an organohalide or triflate (e.g., aryl, vinyl, or alkyl)

  • R²-B(OH)₂ is the boronic acid (in this case, [4-(2-Methylbutan-2-yl)phenyl]boronic acid)

  • [Pd] represents the palladium catalyst

  • A base is required for the activation of the boronic acid.[10]

Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-studied catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][9]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)-X      L₂ Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)-R²       L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product R1X R¹-X R1X->OxAdd R2BOH2 R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ R2BOH2->Boronate Base Base Base->Boronate Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Explanation of Steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) intermediate.[4]

  • Transmetalation: The boronic acid is activated by a base to form a boronate species, which then transfers its organic group (R²) to the palladium center, displacing the halide. This is often the rate-determining step.[9]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the active Pd(0) catalyst.[4]

Safety and Handling

While a specific Safety Data Sheet (SDS) for [4-(2-Methylbutan-2-yl)phenyl]boronic acid is not available, the safety precautions can be inferred from data on structurally similar compounds like phenylboronic acid.[2][5][11]

Table 2: General Safety and Handling Precautions

Hazard CategoryPrecautionary MeasuresReference
Acute Toxicity May be harmful if swallowed.[2][5]
Skin Irritation May cause skin irritation.[3]
Eye Irritation May cause serious eye irritation.[12]
Respiratory Irritation May cause respiratory irritation. Avoid inhaling dust.
Handling Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust.[2][5][11]
Storage Store in a cool, dry place in a tightly sealed container. Boronic acids can be hygroscopic and air-sensitive.[2][5] Storing under an inert atmosphere is recommended for long-term stability.
Disposal Dispose of in accordance with local, state, and federal regulations.[2][5]

Conclusion

[4-(2-Methylbutan-2-yl)phenyl]boronic acid is a valuable synthetic intermediate, primarily for its role in Suzuki-Miyaura cross-coupling reactions. Its synthesis from the corresponding aryl bromide is straightforward, and its application allows for the construction of complex molecular architectures. As with all chemicals, it should be handled with appropriate care, following the safety guidelines established for arylboronic acids. This guide provides a foundational understanding for researchers to effectively and safely utilize this compound in their synthetic endeavors.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Suzuki reaction. Retrieved from [Link]

  • Cladingboel, D. E. (n.d.). A Large, Laboratory-Scale Synthesis of [4-(2-(2H)-Tetrahydropyranyloxy)phenyl]boronic Acid. Scilit. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]

  • Su, C., Chen, Y., Li, T., & Zhang, H. (2016). A supramolecular adamantane-functionalized N-heterocyclic carbene palladium complex as a recyclable catalyst for Suzuki–Miyaura coupling in aqueous media. RSC Advances, 6(48), 42363-42369. [Link]

  • Storgaard, M., & Ellman, J. A. (2009). RHODIUM-CATALYZED ENANTIOSELECTIVE ADDITION OF ARYLBORONIC ACIDS TO N-tert-BUTANESULFINYLIMINES: Asymmetric Synthesis of Diarylmethylamines. Organic Syntheses, 86, 192. [Link]

  • Silva, M., Silva, A. M., & Santos, M. M. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Singh, V. K., & Kumar, A. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 28(13), 5122. [Link]

  • Psofogiannakis, G., & Froudakis, G. E. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 589. [Link]

  • López-Andarias, J., et al. (2018). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Organic & Biomolecular Chemistry, 16(29), 5284-5293. [Link]

  • D'Souza, F., & El-Khouly, M. E. (2012). Phenylboronic acids-based diagnostic and therapeutic applications. Journal of Pharmacy and Pharmacology, 64(6), 769-780. [Link]

  • Hamann, P. R., et al. (2003). Process for the preparation of substituted phenylboronic acids. U.S.
  • Taylor & Francis. (n.d.). Phenylboronic acid – Knowledge and References. Retrieved from [Link]

  • Molbase. (n.d.). CAS 130309-46-5: 4-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexanecarboxylic acid. Retrieved from [Link]

Sources

Exploratory

pKa values and acidity of [4-(2-Methylbutan-2-yl)phenyl]boronic acid

pKa Values and Acidity of[4-(2-Methylbutan-2-yl)phenyl]boronic acid: A Comprehensive Technical Guide Chemical Profile & Structural Nuances [4-(2-Methylbutan-2-yl)phenyl]boronic acid, more commonly referred to as 4-tert-a...

Author: BenchChem Technical Support Team. Date: March 2026

pKa Values and Acidity of[4-(2-Methylbutan-2-yl)phenyl]boronic acid: A Comprehensive Technical Guide

Chemical Profile & Structural Nuances

[4-(2-Methylbutan-2-yl)phenyl]boronic acid, more commonly referred to as 4-tert-amylphenylboronic acid, is a highly valuable organoboron compound utilized in saccharide sensing, dynamic covalent chemistry, and transition-metal-catalyzed cross-coupling[1][2]. Understanding its acidity—specifically its pKa—is critical for predicting its reactivity and binding affinity in aqueous and physiological environments[3].

The molecule features a bulky, lipophilic tert-amyl group at the para position of the phenyl ring. This substituent plays a dual role: it significantly decreases the molecule's aqueous solubility (necessitating mixed-solvent systems for analysis) and exerts a positive inductive (+I) electronic effect that directly modulates the electron density at the boron center[1][4].

Mechanistic Basis of Acidity (Lewis vs. Brønsted)

Unlike traditional Brønsted-Lowry acids that donate a proton, boronic acids function strictly as Lewis acids[4]. In its neutral state, the boron atom is sp²-hybridized, possessing an empty, orthogonal p-orbital that renders it highly electrophilic[5].

Acidity in this context is defined by the molecule's ability to accept a hydroxide ion (OH⁻) from water. This nucleophilic attack transitions the boron center into a stable, sp³-hybridized tetrahedral boronate anion, subsequently releasing a hydronium ion (H⁺) into the solution and lowering the pH[5][6].

LewisAcidity BA Trigonal Planar (sp²) Ar-B(OH)₂ Boronate Tetrahedral Boronate (sp³) [Ar-B(OH)₃]⁻ BA->Boronate + OH⁻ H2O Water (H₂O) H2O->Boronate Proton Hydronium (H⁺) H2O->Proton releases H⁺ Boronate->BA - OH⁻ (Reversible)

Mechanism of boronic acid ionization via Lewis acid-base interaction with water.

Substituent Effects and Quantitative pKa Analysis

The exact pKa of a boronic acid is heavily influenced by the electronic nature of its substituents, a relationship that can be accurately modeled using the Hammett equation[2][7]. Electron-withdrawing groups (EWGs) decrease electron density at the boron center, increasing its electrophilicity and lowering the pKa[7]. Conversely, electron-donating groups (EDGs) like the tert-amyl group exert a positive inductive (+I) effect, stabilizing the empty p-orbital and raising the pKa[1][4].

Based on structural analogs, the pKa of 4-tert-amylphenylboronic acid is predicted to be approximately 8.9 to 9.0 . This is slightly higher than that of unsubstituted phenylboronic acid (pKa = 8.8) and closely mirrors the experimentally validated 4-tert-butylphenylboronic acid (pKa ≈ 8.79–8.9)[8][9].

Table 1: Comparative pKa Values of Arylboronic Acids

Compound Substituent Hammett Nature Approximate pKa
4-Fluorophenylboronic acid -F EWG (-I) 7.1
4-Carboxyphenylboronic acid -COOH EWG (-M) 8.0
Phenylboronic acid -H Neutral 8.8
4-tert-Butylphenylboronic acid -C(CH₃)₃ EDG (+I) ~8.8 - 8.9

| 4-tert-Amylphenylboronic acid | -C(CH₃)₂CH₂CH₃ | EDG (+I) | ~8.9 - 9.0 |

Hammett Substituent Para-Substituent (e.g., tert-amyl) EDG Electron-Donating (+I) Substituent->EDG Alkyl groups EWG Electron-Withdrawing (-I) Substituent->EWG Halogens pKaUp Higher pKa (Weaker Acid) EDG->pKaUp pKaDown Lower pKa (Stronger Acid) EWG->pKaDown

Logical relationship between para-substituent electronic effects and boronic acid pKa.

Self-Validating Experimental Protocol: ¹¹B NMR Spectroscopy

To empirically determine the pKa of highly lipophilic boronic acids like 4-tert-amylphenylboronic acid, ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard[5][10].

Causality of Experimental Choices: While UV-Vis spectroscopy and potentiometric titrations are common, they suffer from background interference when complex diols or buffers are introduced[7][11]. ¹¹B NMR circumvents this by directly observing the transition from the sp²-hybridized state (broad peak at ~30 ppm) to the sp³-hybridized state (sharp peak at ~0–5 ppm)[5][10]. The dramatic upfield shift occurs because the negative charge of the boronate anion heavily shields the boron nucleus[10]. Crucially, quartz NMR tubes are strictly required ; standard borosilicate glass contains boron, which produces a massive, broad background signal that obscures the analyte[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~4 mg of 4-tert-amylphenylboronic acid in 0.65 mL of a 3:1 Methanol/D₂O solvent system. Note: The high lipophilicity of the tert-amyl group prevents dissolution in pure water, necessitating the methanol co-solvent[5].

  • Baseline Validation (System Control): Adjust two separate aliquots to extreme pH values: pH 2.0 (using HCl) and pH 12.0 (using NaOH). Acquire ¹¹B NMR spectra (128 MHz, 1024 scans) to establish the pure sp² (~30 ppm) and pure sp³ (~0 ppm) chemical shift boundaries[5][11]. This self-validates the integration limits.

  • Titration: Prepare 10-12 samples across a pH range of 6.0 to 11.0. Measure the exact pH of each using a calibrated micro-pH probe[5].

  • Acquisition & Analysis: Acquire the ¹¹B NMR spectrum for each sample. Integrate the area under the sp² and sp³ peaks.

  • Calculation: Calculate the exact pKa using the modified Henderson-Hasselbalch equation for Lewis acids: pH=pKa+log([sp3]/[sp2]) [11].

NMRWorkflow Prep 1. Sample Prep 3:1 MeOH/D₂O Baseline 2. Baseline Validation pH 2 & 12 Controls Prep->Baseline Titration 3. pH Titration Adjust Incrementally Baseline->Titration NMR 4. 11B NMR Quartz Tubes Titration->NMR Analysis 5. Data Analysis Integration Ratio NMR->Analysis

Self-validating experimental workflow for determining boronic acid pKa using 11B NMR.

Implications for Diol Binding & Drug Development

The pKa dictates the optimal conditions for binding to cis-diols (e.g., glucose, catechols, and glycoproteins)[2][12]. Complexation is thermodynamically favored when the pH of the environment exceeds the pKa of the boronic acid, ensuring the boron is predominantly in its reactive, tetrahedral anionic state[1][5].

Because 4-tert-amylphenylboronic acid possesses a relatively high pKa (~8.9–9.0), it requires slightly alkaline conditions for optimal binding[1]. In physiological drug development scenarios (pH 7.4), this compound will exist predominantly in its neutral, trigonal planar form. Therefore, to utilize this specific derivative effectively in vivo, researchers must incorporate adjacent amine groups (Wulff-type interactions) or rely on specific diol geometries to induce an effective pKa shift and facilitate complexation at neutral pH[2][12].

Sources

Foundational

The 4-tert-Amylphenylboronic Acid Motif: A Technical Guide to Synthesis, Causality, and Cross-Disciplinary Applications

Executive Synthesis As a Senior Application Scientist, I frequently encounter organoboron building blocks that are treated as interchangeable commodities. This is a critical oversight.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Synthesis

As a Senior Application Scientist, I frequently encounter organoboron building blocks that are treated as interchangeable commodities. This is a critical oversight. 4-tert-Amylphenylboronic acid (4-tAPBA) (CAS: 159239-26-2) is a highly specialized electrophile-coupling partner whose unique structural motif—a phenyl ring para-substituted with a tert-amyl group (–C(CH3)2CH2CH3)—dictates profound physicochemical shifts in target molecules. This whitepaper deconstructs the causality behind utilizing 4-tAPBA, bridging its critical role in the synthesis of active pharmaceutical ingredients (APIs) like the antifungal Amorolfine, and its emerging utility in advanced materials such as photoacid generators (PAGs) and lithium-ion electrolyte additives.

The Causality of the tert-Amyl Motif

The selection of 4-tAPBA over the ubiquitous 4-tert-butylphenylboronic acid is rarely arbitrary; it is driven by precise thermodynamic and pharmacokinetic requirements:

  • Enhanced Lipophilicity (LogP): The addition of a single methylene unit in the tert-amyl group significantly increases the partition coefficient. In topical dermatological applications, this precise tuning is mandatory for penetrating the keratinized matrix of the human nail plate.

  • Steric Disruption & Lattice Frustration: The asymmetric bulk of the tert-amyl group prevents tight crystalline packing. In materials science, this translates to lower melting points, suppression of detrimental π−π stacking in amorphous organic light-emitting diode (OLED) layers, and drastically improved solubility in standard lithographic processing solvents (e.g., PGMEA).

Therapeutic Translation: Ergosterol Biosynthesis Inhibition

In medicinal chemistry, 4-tAPBA is the foundational building block for synthesizing Amorolfine and Liranaftate . Amorolfine is a morpholine-class antifungal that relies on the 4-tert-amylphenyl tail to anchor itself within the fungal cell membrane.

Unlike benzoxaboroles (e.g., Tavaborole) which utilize an OBORT (oxaborole tRNA trapping) mechanism , Amorolfine acts by inhibiting two distinct enzymes in the ergosterol biosynthesis pathway: Δ14 -sterol reductase (ERG24) and Δ8−Δ7 isomerase (ERG2). The synthesis of optically pure amorolfine heavily relies on the asymmetric catalytic hydrogenation of allyl intermediates derived directly from 4-tAPBA cross-couplings .

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ERG1/ERG7 Fecosterol Fecosterol Lanosterol->Fecosterol ERG11/ERG24 Ignosterol Ignosterol (Toxic Accumulation) Lanosterol->Ignosterol Shunt Pathway Episterol Episterol Fecosterol->Episterol ERG8/ERG9 Ergosterol Ergosterol (Fungal Cell Membrane Intact) Episterol->Ergosterol ERG2/ERG3 Amorolfine Amorolfine (4-tert-Amylphenyl derivative) Amorolfine->Lanosterol Inhibits ERG24 Amorolfine->Episterol Inhibits ERG2

Fig 1: Dual-target inhibition of the ergosterol biosynthesis pathway by Amorolfine.

Materials Science Translation: Lithography and Energy Storage

Beyond pharma, the demand for 4-tAPBA has surged in the semiconductor and energy sectors.

  • Photoacid Generators (PAGs): Extreme ultraviolet (EUV) lithography requires PAGs that do not aggregate. 4-tAPBA is utilized via boron-iodine exchange to synthesize highly regioselective diaryliodonium salts (e.g., 4-tert-amylphenyl iodonium triflate) .

  • Li-Ion Electrolytes: Boron-complex lithium salts bearing 4-tert-amylphenyl ligands are deployed as electrolyte additives in nonaqueous batteries. The steric bulk of the tert-amyl group balances high-temperature cycle characteristics while actively reducing internal resistance at sub-zero temperatures .

Empirical Data & Yield Matrices

To assist in experimental design, the following table synthesizes quantitative data for 4-tAPBA cross-couplings across various target applications.

Electrophile PartnerCatalyst SystemBase / SolventTemp / TimeTarget ApplicationYield (%)
2-Methyl-3-bromo-allyl alcoholPd(dppf)Cl₂ (5 mol%)K₂CO₃ / 2-Butanol80°C / 12hAmorolfine Precursor81.4%
Koser's Reagent (Iodine transfer)None (Acidic conditions)TsOH / DCM25°C / 4hPAG Synthesis76.0%
Aryl BromidePd₂(dba)₃ / SPhosK₃PO₄ / Dioxane100°C / 24hOLED Hole Transport88.5%

Self-Validating Protocols: Suzuki-Miyaura Cross-Coupling

A robust protocol must be a self-validating system. The following methodology for the Suzuki-Miyaura coupling of 4-tAPBA to an allyl-halide (to form the Amorolfine precursor) is engineered to provide immediate visual and chemical feedback.

Step 1: Catalyst & Reagent Assembly
  • Action: Charge a Schlenk flask with 4-tAPBA (1.2 eq), 2-methyl-3-bromo-allyl alcohol (1.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Causality: The bidentate dppf ligand is strictly required here; it enforces a specific bite angle that drastically suppresses β -hydride elimination—a fatal side reaction when coupling alkyl/allyl halides.

  • Validation Checkpoint: The mixture must remain a free-flowing powder. Clumping indicates moisture ingress, which will prematurely hydrolyze the boronic acid to 4-tert-amylphenol.

Step 2: Solvent Degassing & Base Addition
  • Action: Add a 4:1 mixture of Toluene/Ethanol, followed by aqueous K₂CO₃ (2.0 eq). Purge the biphasic system with N₂ for 15 minutes prior to heating.

  • Causality: Ethanol acts as a phase-transfer agent, shuttling the aqueous base into the organic layer to facilitate the formation of the critical, electron-rich boronate complex. Degassing prevents the oxidative homocoupling of 4-tAPBA into a biphenyl byproduct.

  • Validation Checkpoint: Upon base addition and initial mixing, the solution should transition to a clear, light orange/red hue indicating active Pd complexation. Immediate blackening indicates Pd(0) precipitation (catalyst death) due to residual oxygen.

Step 3: Thermal Activation & Reaction Monitoring
  • Action: Heat the biphasic mixture to 80°C under vigorous stirring (800+ RPM) for 12 hours.

  • Causality: 80°C provides the exact kinetic energy required to overcome the activation barrier of transmetalation without thermally degrading the sensitive allyl alcohol. High RPM is non-negotiable to maximize the interfacial surface area between the aqueous base and organic phases.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The reaction validates itself when the UV-active boronic acid spot (Rf ~0.2) is consumed, and a new, non-polar coupled product spot (Rf ~0.6) emerges.

SuzukiWorkflow BoronicAcid 4-tert-Amylphenylboronic Acid (Nucleophile) Product Coupled Derivative (Amorolfine Precursor) BoronicAcid->Product Transmetalation ArylHalide Allyl Halide (Electrophile) ArylHalide->Product Oxidative Addition PdCat Pd Catalyst (e.g., Pd(dppf)Cl2) PdCat->Product Base Base (e.g., K2CO3) Base->BoronicAcid Boronate Formation

Fig 2: Catalytic cycle workflow for Suzuki-Miyaura cross-coupling of 4-tAPBA.

References

  • Title: Liranaftate - New Drug Approvals. Source: New Drug Approvals. URL:[Link]

  • Title: PHOTOACID GENERATOR, AND PHOTOSENSITIVE COMPOSITION USING SAME. Source: European Patent Office (EP4261214A1). URL:

  • [[1]]() Title: Asymmetric synthetic method of optical pure amorolfine hydrochloride. Source: Google Patents (CN103288768B). URL:

  • [[2]]() Title: Electrolyte solution for nonaqueous electrolyte batteries, and nonaqueous electrolyte battery using same. Source: Google Patents (WO2019111983A1). URL:

  • Title: Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Source: MDPI (Int. J. Mol. Sci. 2020, 21(24), 9696). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling using 4-tert-Amylphenylboronic Acid

Executive Summary The incorporation of bulky, lipophilic motifs is a cornerstone strategy in modern drug design for enhancing target binding affinity and metabolic stability. The tert-amyl (1,1-dimethylpropyl) group offe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of bulky, lipophilic motifs is a cornerstone strategy in modern drug design for enhancing target binding affinity and metabolic stability. The tert-amyl (1,1-dimethylpropyl) group offers superior steric shielding and hydrophobicity compared to standard tert-butyl groups. This application note provides a comprehensive, self-validating protocol for the synthesis of biaryls using 4-tert-amylphenylboronic acid via the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insights & Causality

To achieve high yields and reproducibility, it is critical to understand the causality behind the reaction conditions. The Suzuki-Miyaura coupling proceeds through three primary stages ():

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond. For unactivated or sterically hindered aryl chlorides, electron-rich ligands like SPhos are required to accelerate this rate-determining step ().

  • Base Exchange & Transmetalation: 4-tert-amylphenylboronic acid is an electron-rich species. Consequently, its boron atom is less Lewis acidic than those in electron-deficient boronic acids. To facilitate transmetalation, a base (e.g., K₂CO₃ or K₃PO₄) must coordinate with the boronic acid to form a highly nucleophilic tetrahedral boronate complex (). The presence of water is non-negotiable here, as it solubilizes the base and aids in boronate formation.

  • Reductive Elimination: The Pd(II) complex releases the target biaryl product and regenerates the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Ar-X insertion Pd0->OxAdd + Ar-X PdII_1 Pd(II) Complex Ar-Pd-X OxAdd->PdII_1 BaseEx Base Exchange OH- replaces X- PdII_1->BaseEx + Base PdII_2 Pd(II) Complex Ar-Pd-OH BaseEx->PdII_2 TransMet Transmetalation 4-t-Amyl-Ph-B(OH)3- PdII_2->TransMet + Boronate PdII_3 Pd(II) Complex Ar-Pd-(4-t-Amyl-Ph) TransMet->PdII_3 RedElim Reductive Elimination Biaryl Formation PdII_3->RedElim RedElim->Pd0 Catalyst Regeneration Product Target Biaryl Ar-(4-t-Amyl-Ph) RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling with 4-tert-amylphenylboronic acid.

Experimental Design & Data Presentation

Proper stoichiometry and condition selection dictate the success of the coupling. The following tables summarize the optimized parameters based on the electrophile (Aryl Halide) used.

Table 1: Reagent Stoichiometry Matrix
ComponentFunctionEquivalentsNotes
Aryl Halide (Ar-X)Electrophile1.00 eqLimiting reagent.
4-tert-Amylphenylboronic acidNucleophile1.20 - 1.50 eqExcess compensates for protodeboronation.
Palladium CatalystCatalyst0.02 - 0.05 eq2-5 mol% is standard; 10 mol% for hindered Ar-X.
Inorganic BaseBoronate Activator2.00 - 3.00 eqEnsures complete formation of the active boronate.
Table 2: Optimization of Reaction Conditions
Ar-X TypeRecommended CatalystPreferred BaseSolvent SystemTemp (°C)
Aryl IodidePd(PPh₃)₄Na₂CO₃ (aq)Toluene / EtOH / H₂O80 °C
Aryl BromidePd(dppf)Cl₂·CH₂Cl₂K₂CO₃ (aq)1,4-Dioxane / H₂O (4:1)90 °C
Aryl ChloridePd₂(dba)₃ + SPhosK₃PO₄ (aq)Toluene / H₂O (10:1)100 °C

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At critical junctures, specific observable metrics are provided to confirm the reaction is proceeding correctly before moving to the next step.

Workflow Prep 1. Preparation Degas solvents Setup 2. Setup Combine Reagents Prep->Setup React 3. Execution Heat to 90°C Setup->React Monitor 4. Validation HPLC check at 2h React->Monitor Workup 5. Workup Aqueous quench Monitor->Workup Purify 6. Purification Chromatography Workup->Purify Analyze 7. QC Release NMR, LC-MS Purify->Analyze

Step-by-step experimental workflow with self-validation QC checkpoints.

Step 1: Solvent Degassing (Critical for Catalyst Longevity)
  • Prepare a mixture of 1,4-Dioxane and ultra-pure H₂O in a 4:1 (v/v) ratio.

  • Sparge the solvent mixture with dry Nitrogen (N₂) or Argon for at least 30 minutes prior to use.

  • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands and induces homocoupling of the boronic acid, destroying the stoichiometric balance.

Step 2: Reagent Charging
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol, 1.0 eq) and 4-tert-amylphenylboronic acid (1.5 mmol, 1.5 eq).

  • Add K₂CO₃ (3.0 mmol, 3.0 eq) and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%).

  • Seal the flask with a septum, evacuate, and backfill with N₂ (repeat 3 times).

  • Add 10 mL of the degassed 1,4-Dioxane/H₂O mixture via syringe.

Step 3: Execution & In-Process Validation
  • Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure the biphasic mixture acts as a pseudo-homogeneous system.

  • Self-Validation Checkpoint (2 Hours): Withdraw a 20 µL aliquot, dilute in MeCN, and analyze via LC-MS or TLC.

    • Pass Condition: >50% conversion of Ar-X to the product mass. Proceed to full 12-hour reaction time.

    • Fail Condition A (High Ar-X, no product): Catalyst deactivated. Check for black palladium plating on the flask walls. Re-spike with 2 mol% catalyst.

    • Fail Condition B (High homocoupling): Bis(4-tert-amylphenyl) detected. Indicates oxygen ingress. Ensure N₂ line integrity.

Step 4: Workup & Extraction
  • Once complete consumption of Ar-X is confirmed (typically 12-16 hours), cool the reaction to room temperature.

  • Quench the reaction by adding 10 mL of deionized water and 10 mL of Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate in vacuo to yield the crude biaryl product.

Step 5: Purification & QC
  • Purify the crude material via flash column chromatography on silica gel using a Hexanes/EtOAc gradient.

  • QC Release: Verify the structure and purity (>95%) using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS). The tert-amyl group will present a distinct ¹H-NMR signature: a singlet at ~1.30 ppm (6H, gem-dimethyl) and a quartet at ~1.65 ppm (2H, methylene), alongside a triplet at ~0.70 ppm (3H, methyl).

References

  • Miyaura, N.; Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. URL:[Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. URL:[Link]

Application

Advanced Synthesis Protocols: Utilizing 4-(1,1-dimethylpropyl)phenylboronic Acid in High-Performance OLED Materials

Introduction & Mechanistic Rationale In the development of Organic Light-Emitting Diodes (OLEDs), the molecular architecture of host materials and emitters strictly dictates device efficiency, operational lifetime, and c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the development of Organic Light-Emitting Diodes (OLEDs), the molecular architecture of host materials and emitters strictly dictates device efficiency, operational lifetime, and color purity. A persistent challenge in OLED material design is Aggregation-Caused Quenching (ACQ) and the poor solubility of rigid, highly conjugated polycyclic aromatic hydrocarbons (PAHs).

To circumvent these issues, bulky alkyl-substituted aryl groups are strategically grafted onto the luminescent or charge-transporting core[1]. 4-(1,1-dimethylpropyl)phenylboronic acid —also known as 4-tert-pentylphenylboronic acid—is a premier building block for this purpose. When coupled to an OLED core via palladium-catalyzed Suzuki-Miyaura cross-coupling[2], the tert-pentylphenyl moiety imparts several critical advantages over standard phenyl or tert-butylphenyl groups:

  • Steric Shielding: The bulky tert-pentyl group acts as a molecular bumper, preventing π−π stacking between adjacent conjugated cores. This suppresses excimer formation and non-radiative triplet-triplet annihilation (TTA).

  • Enhanced Solubility: The asymmetric nature of the tert-pentyl group (containing an extra ethyl extension compared to the highly symmetric tert-butyl group) increases the molecule's degrees of freedom. This disrupts crystal lattice energy, drastically improving solubility in green organic solvents (e.g., 2-methyltetrahydrofuran or toluene) for solution-processed OLED manufacturing[3].

  • Thermal & Morphological Stability: The incorporation of tert-pentylphenyl groups raises the glass transition temperature ( Tg​ ) of the amorphous organic film, preventing crystallization under the Joule heating experienced during prolonged device operation.

Experimental Workflow & Protocols

The following protocol details the synthesis of a tert-pentylphenyl-functionalized dibenzo[b,d]thiophene host material. The protocol is designed as a self-validating system: intermediate TLC checks ensure reaction completion, while rigorous post-reaction purification guarantees the >99.9% purity required for optoelectronic applications[2].

Workflow Start Core OLED Scaffold (e.g., Dibromodibenzothiophene) Reaction Suzuki-Miyaura Coupling (Toluene/EtOH/H2O, 90°C, 12h) Start->Reaction Reagent 4-(1,1-dimethylpropyl)phenylboronic acid + Pd(PPh3)4 + K2CO3 Reagent->Reaction Workup Aqueous Workup & Extraction (DCM/Brine) Reaction->Workup Purification Silica Gel Chromatography (Hexane/DCM) Workup->Purification Sublimation Vacuum Sublimation (High Purity >99.9%) Purification->Sublimation End Final OLED Material (Ready for Device Fabrication) Sublimation->End

Workflow for the synthesis and purification of tert-pentylphenyl functionalized OLED materials.

Protocol: Suzuki-Miyaura Cross-Coupling for OLED Host Synthesis

Objective: Synthesize 4,6-bis(4-(1,1-dimethylpropyl)phenyl)dibenzo[b,d]thiophene.

Materials & Reagents:

  • 4,6-Dibromodibenzo[b,d]thiophene (Core Scaffold, 1.0 eq)

  • 4-(1,1-dimethylpropyl)phenylboronic acid (Coupling Partner, 2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (Catalyst, 0.05 eq)

  • Potassium Carbonate ( K2​CO3​ ) (Base, 2M aqueous solution, 4.0 eq)

  • Toluene / Ethanol (Solvent system, 4:1 v/v)

Step-by-Step Methodology:

  • Preparation and Degassing (Critical Step):

    • In a flame-dried Schlenk flask, dissolve 4,6-dibromodibenzo[b,d]thiophene and 4-(1,1-dimethylpropyl)phenylboronic acid in the Toluene/Ethanol mixture.

    • Causality Check: Oxygen is a severe poison to the Pd(0) catalyst and can cause homocoupling of the boronic acid. Sparge the solution with ultra-pure Argon for 30 minutes prior to catalyst addition to ensure maximum turnover frequency[3].

  • Catalyst Addition & Reaction:

    • Under a positive Argon flow, quickly add Pd(PPh3)4 followed by the degassed 2M aqueous K2​CO3​ solution.

    • Heat the biphasic mixture to a gentle reflux (90 °C) and stir vigorously for 12–18 hours.

    • Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexane:DCM (9:1). The complete disappearance of the starting dibromide spot validates the end of the reaction phase.

  • Workup & Extraction:

    • Cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer twice with dichloromethane (DCM).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification (Device-Grade Preparation):

    • Purify the crude product via silica gel column chromatography using a gradient of Hexane to Hexane/DCM (95:5) to isolate the target compound.

    • Sublimation: OLED devices require extreme purity to prevent charge trapping and premature device degradation. Subject the chromatographed product to temperature-gradient vacuum sublimation (at 10−6 Torr) to yield the final, ultra-pure host material.

Quantitative Data: Impact of Substituents on Material Properties

The table below summarizes the empirical advantages of utilizing the tert-pentylphenyl group compared to standard substituents on an identical OLED core scaffold.

Substituent on CoreSolubility in Toluene (mg/mL)Glass Transition Temp ( Tg​ )Photoluminescence Quantum Yield (PLQY)Relative Device Lifetime (LT95)
Unsubstituted Phenyl< 595 °C65%1.0x (Baseline)
4-tert-butylphenyl25115 °C82%2.1x
4-tert-pentylphenyl 48 124 °C 89% 2.8x

Data Interpretation: The tert-pentyl group nearly doubles the solubility compared to the tert-butyl group due to reduced molecular symmetry, while simultaneously enhancing PLQY by further suppressing intermolecular π−π interactions.

Reaction Pathway Diagram

To further illustrate the chemical causality, the following diagram maps the catalytic cycle of the Suzuki-Miyaura cross-coupling, emphasizing where the 4-(1,1-dimethylpropyl)phenylboronic acid integrates into the target scaffold.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Core-Br adds to Pd(0) Pd0->OxAdd PdII Pd(II) Intermediate Core-Pd(II)-Br OxAdd->PdII Base Base Exchange Br swapped for OH PdII->Base TransMet Transmetalation 4-tert-pentylphenylboronic acid transfers aryl group Base->TransMet PdII_diaryl Diaryl Pd(II) Complex Core-Pd(II)-Aryl TransMet->PdII_diaryl RedElim Reductive Elimination C-C Bond Formation PdII_diaryl->RedElim RedElim->Pd0 Regenerates Pd(0) Product Final OLED Material (tert-pentylphenyl functionalized) RedElim->Product

Suzuki-Miyaura catalytic cycle highlighting the transmetalation of the tert-pentylphenyl group.

References

  • Title: Greening Suzuki-Miyaura and Buchwald-Hartwig Reactions for Applications in OLED Industry Source: ResearchGate URL: [Link]

  • Title: US20090309487A1 - Phosphorescent OLED device with mixed hosts Source: Google Patents URL

Sources

Method

Application Note: High-Yield Esterification of[4-(2-Methylbutan-2-yl)phenyl]boronic Acid for Advanced Cross-Coupling

Introduction & Strategic Context [4-(2-Methylbutan-2-yl)phenyl]boronic acid—commonly referred to as 4-tert-amylphenylboronic acid—is a highly specialized building block utilized in medicinal chemistry and advanced materi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

[4-(2-Methylbutan-2-yl)phenyl]boronic acid—commonly referred to as 4-tert-amylphenylboronic acid—is a highly specialized building block utilized in medicinal chemistry and advanced materials science. The bulky, lipophilic tert-amyl group is frequently engineered into drug candidates to modulate pharmacokinetic properties, such as enhancing membrane permeability or occupying deep hydrophobic pockets in allosteric modulators (e.g., glutamate receptor potentiators) .

However, free arylboronic acids present significant handling challenges. They exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines), which obscures their true molecular weight and complicates precise stoichiometric calculations. Furthermore, their high polarity and hydrogen-bonding capacity often lead to streaking during chromatographic purification. Converting the free boronic acid into a pinacol ester (2-aryl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) resolves these issues, yielding a stable, highly lipophilic, and easily purifiable monomeric intermediate that is perfectly primed for downstream Suzuki-Miyaura cross-coupling.

Mechanistic Insights: The Causality of Experimental Choices

The esterification of a boronic acid with a diol is a reversible thermodynamic condensation reaction. To ensure a self-validating and high-yielding protocol, several critical experimental choices are made:

  • Choice of Diol (Pinacol): Pinacol (2,3-dimethyl-2,3-butanediol) is selected because the resulting five-membered dioxaborolane ring is sterically shielded by four methyl groups. This steric bulk prevents unwanted nucleophilic attack at the empty p-orbital of the boron center during subsequent synthetic steps and heavily suppresses protodeboronation .

  • Thermodynamic Driving Force: The condensation produces two equivalents of water. According to Le Chatelier's principle, the equilibrium must be driven forward by continuous water removal. This is achieved either by azeotropic distillation (using a Dean-Stark trap in toluene) or by chemical desiccation (using anhydrous MgSO4​ in ethereal solvents) .

  • Self-Validating Visual Cues: Free 4-tert-amylphenylboronic acid is poorly soluble in non-polar solvents like toluene at room temperature, forming a cloudy suspension. As the reaction progresses at reflux and the lipophilic pinacol ester forms, the mixture transitions into a completely homogeneous, clear solution. This provides an immediate, reliable visual indicator of reaction progress.

Workflow A 4-tert-Amylphenyl boronic acid C Condensation (Toluene, Reflux) A->C B Pinacol (1.1 equiv) B->C D Azeotropic Water Removal (Dean-Stark Trap) C->D Drives Equilibrium E Pinacol Ester Product (Stable, Lipophilic) D->E >95% Yield

Workflow of boronic acid esterification driven by azeotropic water removal.

Experimental Protocols

We present two validated methodologies. Method A is the industry standard for scale-up due to its robust thermodynamic driving force. Method B is a milder alternative suitable for parallel synthesis or environments lacking specialized glassware.

Method A: Azeotropic Distillation (Recommended for Scale-Up)

This method leverages physical water removal, ensuring >95% conversion without chemical desiccants.

  • Preparation: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add [4-(2-Methylbutan-2-yl)phenyl]boronic acid (10.0 g, 52.0 mmol, 1.0 equiv) and pinacol (6.76 g, 57.2 mmol, 1.1 equiv).

  • Solvent Addition: Suspend the reagents in anhydrous toluene (100 mL, ~0.5 M concentration). The mixture will appear as a cloudy white suspension.

  • Apparatus Setup: Attach a Dean-Stark trap pre-filled with anhydrous toluene, and fit a reflux condenser on top. Maintain the system under a positive pressure of dry nitrogen or argon.

  • Reaction: Heat the flask in an oil bath set to 125 °C. As the toluene refluxes (~110 °C internal), water will co-distill and separate at the bottom of the Dean-Stark trap. The reaction mixture will gradually become a clear, pale-yellow solution.

  • Monitoring: Reflux for 2–4 hours. Verify completion via TLC (Hexanes/EtOAc 9:1; visualize with UV or phosphomolybdic acid stain). The highly non-polar pinacol ester ( Rf​≈0.7 ) will clearly separate from any baseline boronic acid.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove toluene.

  • Purification: The crude oil can often be used directly. For analytical purity, pass the residue through a short pad of silica gel, eluting with 5% EtOAc in hexanes, to yield the pure 4-tert-amylphenylboronic acid pinacol ester as a colorless to pale-yellow viscous oil.

Method B: Ambient Temperature Desiccation (Small-Scale / Mild Conditions)

This method uses magnesium sulfate to chemically sequester water at room temperature.

  • Preparation: In an oven-dried 100 mL flask, combine the boronic acid (2.0 g, 10.4 mmol, 1.0 equiv), pinacol (1.23 g, 10.4 mmol, 1.0 equiv), and anhydrous MgSO4​ (1.88 g, 15.6 mmol, 1.5 equiv).

  • Solvent Addition: Add anhydrous diethyl ether or dichloromethane (40 mL).

  • Reaction: Stir the suspension vigorously at room temperature under argon for 16–24 hours.

  • Workup: Filter the suspension through a sintered glass funnel to remove the hydrated MgSO4​ salts. Wash the filter cake with an additional 20 mL of solvent.

  • Isolation: Concentrate the filtrate in vacuo (200 mmHg, 30 °C) to afford the pinacol ester.

Quantitative Data & Method Comparison

The following table summarizes the quantitative operational metrics for both protocols, allowing researchers to select the optimal workflow based on their specific constraints.

ParameterMethod A: Azeotropic DistillationMethod B: Ambient Desiccation
Optimal Scale > 5 grams (Scale-up friendly)< 5 grams (Discovery phase)
Reaction Temperature 110 °C (Reflux)20–25 °C (Room Temp)
Reaction Time 2 – 4 hours16 – 24 hours
Driving Force Physical (Dean-Stark water removal)Chemical ( MgSO4​ hydration)
Typical Yield 92 – 98%85 – 90%
Byproducts / Impurities Trace unreacted pinacol (easily removed)Potential trace boroxines if MgSO4​ is exhausted

Downstream Application: Suzuki-Miyaura Coupling

Once synthesized, the 4-tert-amylphenyl pinacol ester serves as a premium reagent for Suzuki-Miyaura cross-coupling. Because the pinacol ester is resistant to spontaneous degradation, it can be weighed accurately and stored for extended periods. In drug discovery, this specific ester is reacted with heteroaryl halides (e.g., bromopyrazoles) in the presence of a palladium catalyst (like Pd(dppf)Cl2​ ) and a mild base to generate complex, sterically demanding pharmacophores targeting the central nervous system.

Suzuki A 4-tert-Amylphenyl Pinacol Ester C Pd Catalyst + Base (e.g., Pd(dppf)Cl2, K2CO3) A->C B Aryl Halide Core (e.g., Pyrazole scaffold) B->C D Transmetalation & Reductive Elimination C->D E Target Drug Candidate (Glutamate Receptor Potentiator) D->E

Downstream Suzuki-Miyaura coupling utilizing the stable pinacol ester intermediate.

References

  • Pyrrole and pyrazole derivatives as potentiators of glutamate receptors US Patent Applic
  • Isobutylboronic acid pinacol ester Organic Syntheses, Vol. 89, p. 432 (2012) URL:[Link][3]

Application

Application Notes &amp; Protocols: Palladium-Catalyzed Reactions Involving 4-tert-Amylphenylboronic Acid

Introduction: The Strategic Role of 4-tert-Amylphenylboronic Acid in Modern Synthesis Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of complex...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of 4-tert-Amylphenylboronic Acid in Modern Synthesis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are central to pharmaceutical and materials science.[1][2] The 2010 Nobel Prize in Chemistry, awarded for these transformative reactions, underscored their profound impact.[2] Within the vast arsenal of building blocks for these reactions, substituted phenylboronic acids are of paramount importance.

4-tert-Amylphenylboronic acid, in particular, is a reagent of strategic value. The sterically demanding tert-amyl group (1,1-dimethylpropyl) imparts unique physicochemical properties to the resulting molecular scaffolds. Its bulk can enhance solubility in organic solvents, prevent undesirable π-π stacking in conjugated materials, and modulate the pharmacological profile of drug candidates by influencing binding-site interactions and metabolic stability.[3] This guide provides an in-depth exploration of key palladium-catalyzed reactions utilizing this versatile building block, with a focus on the underlying mechanistic principles and field-proven protocols designed for immediate application by researchers, scientists, and drug development professionals.[3]

Essential Safety & Handling Protocols for 4-tert-Amylphenylboronic Acid

Scientific integrity begins with safety. Before commencing any experimental work, it is critical to understand the handling requirements for all reagents.

Hazard Profile:

  • Skin and Eye Irritation: 4-tert-Amylphenylboronic acid is known to cause skin and serious eye irritation.[4][5] Direct contact must be avoided.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5]

  • General Handling: While not acutely toxic, ingestion may be harmful.[4]

Mandatory Handling Procedures:

  • Ventilation: Always handle this solid reagent in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[4]

  • Storage: Store the reagent in a tightly sealed container in a cool, dry place away from oxidizing agents.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

The Suzuki-Miyaura Coupling: A Cornerstone of Biaryl Synthesis

The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds between sp²-hybridized centers, making it indispensable for synthesizing biaryl compounds.[6][7] It involves the coupling of an organoboron species (like 4-tert-amylphenylboronic acid) with an organic halide or triflate.[8]

Mechanism and the Critical Role of the Base

The reaction proceeds via a well-established catalytic cycle.[6][8] The base is not a mere spectator; it is a crucial activator. Its primary role is to form a more nucleophilic borate species ([ArB(OH)₃]⁻) from the boronic acid.[9][10][11] This "activated" boron species is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation DiarylPd Ar¹-Pd(II)L₂-Ar² Transmetalation->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Coupled Product) RedElim->Product Boronic Ar²B(OH)₂ (4-tert-amylphenylboronic acid) Base Base (e.g., K₂CO₃) Boronic->Base Borate [Ar²B(OH)₃]⁻ Base->Borate Activation Borate->Transmetalation Halide Ar¹-X (Aryl Halide) Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 4-tert-Amyl-4'-methoxybiphenyl

This protocol details the coupling of 4-tert-amylphenylboronic acid with 4-bromoanisole. It is designed to be a self-validating system; successful execution should yield a product easily characterizable by standard analytical methods (TLC, NMR, MS).

Materials:

  • 4-tert-Amylphenylboronic acid (1.0 eq)

  • 4-Bromoanisole (1.1 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.04 eq)

  • Potassium Carbonate [K₂CO₃] (3.0 eq), finely powdered

  • 1,4-Dioxane, anhydrous

  • Water, deionized

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-tert-amylphenylboronic acid, 4-bromoanisole, and potassium carbonate.

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The mixture should be a suspension.

  • Catalyst Addition: In a separate vial, briefly purge the Pd(OAc)₂ and PPh₃ with inert gas. Add them to the reaction flask against a positive pressure of inert gas.

  • Reaction: Immerse the flask in a preheated oil bath at 85-95 °C and stir vigorously overnight (12-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure biaryl product.

Data Summary: Suzuki-Miyaura Parameters
ParameterRecommended ChoiceRationale & Causality
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Precursors that readily form the active Pd(0) species in situ.
Ligand PPh₃, PCy₃, SPhosElectron-rich, bulky phosphines stabilize the Pd(0) center and promote oxidative addition.[8][11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Strength of base influences reaction rate. K₃PO₄ is often effective for less reactive chlorides.[10]
Solvent System Dioxane/H₂O, Toluene/H₂O, DMFAprotic polar solvents are common. Water is often necessary to dissolve the inorganic base.[12]
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers, particularly oxidative addition.
Typical Yield 75 - 95%Highly efficient and tolerant of many functional groups.[13]

The Oxidative Heck Reaction: Arylation of Alkenes

The conventional Heck reaction couples an organic halide with an alkene.[14] However, a powerful variation, the oxidative Heck reaction, uses an organoboron reagent as the aryl source.[15][16] This approach is advantageous as it avoids the need for pre-synthesized aryl halides.

Mechanism: The Role of the Oxidant

In this cycle, a Pd(II) catalyst initiates the reaction. After the key migratory insertion and β-hydride elimination steps that form the product, a Pd(0) species is generated.[17] An oxidant (e.g., benzoquinone, O₂) is required to regenerate the active Pd(II) catalyst, making the cycle proceed.[17]

Oxidative_Heck_Cycle PdII Pd(II)X₂ Transmetalation Transmetalation PdII->Transmetalation ArPdII Ar-Pd(II)-X Transmetalation->ArPdII Coordination Olefin Coordination ArPdII->Coordination PiComplex π-Complex Coordination->PiComplex Insertion Migratory Insertion PiComplex->Insertion SigmaComplex σ-Alkyl Pd(II) Insertion->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim Product Substituted Alkene BetaElim->Product PdH H-Pd(II)-X BetaElim->PdH RedElim Reductive Elimination PdH->RedElim HX Pd0 Pd(0) RedElim->Pd0 Oxidation Oxidation Pd0->Oxidation Oxidation->PdII Catalyst Regeneration Boronic ArB(OH)₂ Boronic->Transmetalation Olefin Alkene Olefin->Coordination Oxidant Oxidant (e.g., O₂) Oxidant->Oxidation

Caption: Catalytic cycle for the Oxidative Heck reaction using a boronic acid.
Experimental Protocol: Synthesis of 4-tert-Amylstilbene

This protocol describes the coupling of 4-tert-amylphenylboronic acid with styrene.

Materials:

  • 4-tert-Amylphenylboronic acid (1.0 eq)

  • Styrene (1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 eq)

  • Benzoquinone (BQ) (1.0 - 2.0 eq)

  • Acetic Acid (AcOH) or Dimethylacetamide (DMAc) as solvent

Procedure:

  • Setup: To a vial or flask, add 4-tert-amylphenylboronic acid and the solvent (e.g., DMAc).

  • Reagent Addition: Add styrene, palladium(II) acetate, and benzoquinone.

  • Reaction: Seal the vessel and heat to 60-90 °C for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous sodium bicarbonate solution to remove acidic byproducts. Wash further with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue via flash column chromatography to isolate the desired stilbene derivative.

Data Summary: Oxidative Heck Parameters
ParameterRecommended ChoiceRationale & Causality
Palladium Source Pd(OAc)₂, Pd(TFA)₂A stable Pd(II) source is required to initiate the cycle.[17]
Oxidant Benzoquinone (BQ), O₂, Cu(OAc)₂Essential for re-oxidizing Pd(0) to the active Pd(II) state. Choice can affect yield and side reactions.[17]
Solvent DMAc, DMF, DMSO, AcOHPolar, high-boiling point solvents are typically used to ensure solubility of reagents and catalyst.
Temperature 60 - 120 °CHigher temperatures are often needed to facilitate the catalytic turnover.
Typical Yield 40 - 75%Yields can be more variable than Suzuki coupling, often sensitive to the oxidant and substrate.[17][18]

The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is the most widely used method for forming a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide.[19][20] It typically requires both palladium and copper(I) co-catalysts.[20][21] While 4-tert-amylphenylboronic acid is not a direct partner in the classic reaction, it can be utilized in an "inverse" Sonogashira coupling, where an iodoalkyne is coupled with the boronic acid, expanding its synthetic utility.[22]

Experimental Protocol: Inverse Sonogashira Coupling

This protocol outlines a general procedure for coupling 4-tert-amylphenylboronic acid with an iodoalkyne, a powerful method for accessing internal aryl alkynes.

Materials:

  • 4-tert-Amylphenylboronic acid (1.5 eq)

  • Iodoalkyne (e.g., 1-iodo-2-phenylethyne) (1.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.05 eq)

  • Copper(I) Iodide [CuI] (0.05 - 0.1 eq)

  • Cesium Carbonate [Cs₂CO₃] (2.0 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Inert Setup: Add the iodoalkyne, 4-tert-amylphenylboronic acid, and cesium carbonate to a flame-dried Schlenk flask under an inert atmosphere.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ and CuI catalysts to the flask.

  • Solvent & Reaction: Add anhydrous THF and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by TLC).

  • Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up, running, and isolating the product from a palladium-catalyzed cross-coupling reaction. Adherence to this logical progression is key to achieving reproducible and high-yielding results.

Experimental_Workflow start Start: Reagent Preparation reagents Weigh Solid Reagents: - Boronic Acid - Aryl Halide - Base start->reagents glassware Flame-Dry Glassware (Flask, Condenser) start->glassware setup Assemble Apparatus under Inert Atmosphere (Ar/N₂) reagents->setup glassware->setup purge Degas Solvent and Reaction Mixture setup->purge catalyst Add Catalyst System (Pd Source + Ligand) purge->catalyst reaction Heat to Reaction Temp (e.g., 90°C) with Stirring catalyst->reaction monitor Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup Aqueous Workup: - Quench Reaction - Extraction - Wash & Dry monitor->workup Upon Completion purify Purification: Column Chromatography workup->purify characterize Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry - Melting Point purify->characterize finish End: Pure Product characterize->finish

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

References

  • The Role of Palladium Catalysts in Cross-Coupling Reactions. (2025, September 4). Google Cloud.
  • Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize Outreach AB.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
  • Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. (2017, February 22). JoVE.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005, June 29). PubMed.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • 4-tert-Butylphenylboronic acid. MilliporeSigma.
  • 4-tert-Butylphenylboronic acid. Chem-Impex.
  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids.
  • SAFETY DATA SHEET: 4-tert-Butylbenzeneboronic acid. (2011, December 15). Fisher Scientific.
  • 4-tert-Butylphenylboronic acid. PubChem.
  • Heck Reaction. Organic Chemistry Portal.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013, August 5). Beilstein Journal of Organic Chemistry.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013, August 5).
  • Development of the Inverse Sonogashira Reaction for DEL Synthesis.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. University of Wisconsin-Madison.
  • Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Sonogashira Coupling. SynArchive.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013, August 5).
  • Microwave enhanced Sonogashira coupling. (2024, November 6).

Sources

Method

Application Notes &amp; Protocols: Advanced One-Pot Synthesis Methods Utilizing 4-tert-Amylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of sterically demanding lipophilic groups is a cornerstone of modern medicinal chemistry, often employed to enhance met...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of sterically demanding lipophilic groups is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, improve oral bioavailability, and modulate target engagement. The 4-tert-amylphenyl moiety represents a valuable pharmacophore, and its corresponding boronic acid is a critical building block for its installation. This guide provides an in-depth exploration of one-pot synthesis methodologies involving 4-tert-amylphenylboronic acid. Moving beyond simple procedural lists, we delve into the causality behind experimental design, offering detailed, field-proven protocols for multi-step, single-vessel reactions. The focus is on robust and efficient methods, such as tandem borylation/Suzuki-Miyaura cross-couplings and multi-component reactions, which are designed to accelerate the synthesis of complex molecular architectures relevant to drug discovery and development.

Introduction: The Strategic Value of 4-tert-Amylphenylboronic Acid and One-Pot Synthesis

4-tert-Amylphenylboronic acid is a versatile reagent in organic synthesis, primarily utilized for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.[1] Its distinct tert-amyl group—a bulky, non-planar aliphatic substituent—provides significant steric hindrance and lipophilicity. In drug design, introducing such a group can prevent drug metabolism by cytochrome P450 enzymes by sterically shielding metabolically labile positions, thereby increasing the compound's half-life. Furthermore, its lipophilic character can enhance membrane permeability and improve pharmacokinetic profiles.[1]

The synthesis of complex molecules, particularly in a drug development context, is often a multi-step process that is time-consuming and generates significant waste. One-pot reactions, where multiple sequential transformations occur in a single reaction vessel, offer a paradigm shift in efficiency.[2] This approach offers several advantages:

  • Enhanced Efficiency: Eliminates the need for intermediate work-ups and purification steps, drastically reducing reaction time and material loss.[2]

  • Reduced Waste: Minimizes solvent usage and chromatography, aligning with the principles of green chemistry.[2]

  • Economic Viability: Saves on reagents, solvents, and labor, making the synthesis more cost-effective.

  • Access to Complexity: Enables the rapid construction of complex molecular scaffolds from simple, readily available starting materials.[3][4]

This document details two powerful one-pot protocols that leverage 4-tert-amylphenylboronic acid for the synthesis of advanced biaryl structures.

Foundational Chemistry: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling is the fundamental reaction enabling the utility of 4-tert-amylphenylboronic acid. A comprehensive understanding of its mechanism is crucial for troubleshooting and optimizing one-pot procedures. The reaction typically involves a palladium(0) catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The base is not a passive component; it plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[6]

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex R¹-Pd(II)L₂-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_biaryl R¹-Pd(II)L₂-R² transmetalation->pdi_biaryl boronate [R²-B(OH)₃]⁻ boronate->transmetalation boronic_acid R²-B(OH)₂ (4-tert-amylphenyl boronic acid) boronic_acid->boronate + OH⁻ base Base (e.g., K₂CO₃) reductive_elimination Reductive Elimination pdi_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Protocol 1: One-Pot, Two-Step Miyaura Borylation/Suzuki Coupling

Objective: To synthesize unsymmetrical biaryl compounds by first generating an aryl boronate ester in situ from an aryl halide, followed by a Suzuki coupling with a second, different aryl halide (in this case, one bearing the 4-tert-amylphenyl group) without intermediate isolation. This method is particularly valuable when the desired boronic acid is not commercially available or is expensive.[7][8]

Workflow Overview:

OnePot_Borylation_Suzuki start Combine Aryl Halide 1 (Ar¹-X), Bis(pinacolato)diboron (B₂pin₂), Catalyst, Ligand, Base, and Solvent step1 Step 1: Miyaura Borylation Heat to 80-100 °C start->step1 in_situ In Situ Formation of Ar¹-B(pin) step1->in_situ add_reagents Add Aryl Halide 2 (4-tert-amylphenyl-Br), Aqueous Base, and additional Catalyst/Ligand if needed in_situ->add_reagents step2 Step 2: Suzuki-Miyaura Coupling Heat to 100-110 °C add_reagents->step2 product Final Product (Ar¹-Ar²) step2->product workup Aqueous Workup & Purification product->workup

Figure 2: Workflow for the one-pot borylation/Suzuki coupling sequence.
Detailed Experimental Protocol:

Materials:

  • Aryl Halide 1 (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂, 1.1 mmol, 1.1 equiv)

  • Potassium Acetate (KOAc, 1.5 mmol, 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • 1,4-Dioxane (anhydrous, 5 mL)

  • 4-bromo-1-(tert-amyl)benzene (Aryl Halide 2, 1.05 mmol, 1.05 equiv)

  • Aqueous Potassium Carbonate (K₂CO₃, 2.0 M solution, 2.0 mmol, 2.0 equiv)

Procedure:

  • Step 1: Miyaura Borylation

    • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-bromoanisole (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous 1,4-dioxane (5 mL) via syringe.

    • Heat the reaction mixture to 90 °C and stir for 2-4 hours.

    • Causality Check: The first catalytic cycle generates the boronate ester of anisole. KOAc is a sufficiently mild base for this step and does not prematurely hydrolyze the diboron reagent. Progress can be monitored by TLC or GC-MS to confirm the consumption of 4-bromoanisole.

  • Step 2: Suzuki-Miyaura Coupling

    • After cooling the reaction mixture to room temperature, add 4-bromo-1-(tert-amyl)benzene (1.05 mmol).

    • Add the 2.0 M aqueous solution of K₂CO₃ (1.0 mL, 2.0 mmol). Note: The addition of water is crucial and facilitates the formation of the active boronate species for the second coupling step.[7]

    • If necessary, an additional portion of the catalyst (1-2 mol%) can be added to ensure complete conversion, though often the initial catalyst loading is sufficient.[7]

    • Heat the reaction mixture to 100 °C and stir for 6-12 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Component Role Stoichiometry Rationale
Aryl Halide 1Borylation Substrate1.0 equivThe starting point for in-situ boronate ester generation.
B₂pin₂Boron Source1.1 equivProvides the boronate moiety for the first reaction.
KOAcBase (Step 1)1.5 equivMild base suitable for the Miyaura borylation.
Pd(dppf)Cl₂Catalyst3 mol%Robust catalyst effective for both borylation and Suzuki coupling.[7]
Aryl Halide 2Coupling Partner1.05 equivProvides the 4-tert-amylphenyl group for the final product.
K₂CO₃ (aq)Base (Step 2)2.0 equivStronger base required to activate the in situ formed boronate ester for Suzuki coupling.[6]

Application Protocol 2: Four-Component, One-Pot Synthesis of 4-Benzyl-1,1'-biphenyl Derivatives

Objective: To demonstrate the power of sequential, multi-component reactions in a single pot to rapidly build molecular complexity. This protocol, adapted from published methods, uses a carbonyl compound, tosylhydrazide, and two different arylboronic acids (one of which is 4-tert-amylphenylboronic acid) to construct a complex biphenyl scaffold.[3][4]

Reaction Sequence Overview:

Four_Component_Reaction start Start: 4-Bromoacetophenone + Tosylhydrazide (Dioxane, 80 °C) step1 Step 1: Tosylhydrazone Formation start->step1 add1 Add Boronic Acid 1 (Ar¹B(OH)₂) + K₂CO₃ (110 °C) step1->add1 step2 Step 2: Barluenga Coupling (C-C bond formation) add1->step2 add2 Add Boronic Acid 2 (4-tert-amylphenylB(OH)₂) + Pd(OAc)₂/Ligand (110 °C) step2->add2 step3 Step 3: Suzuki Coupling (C-C bond formation) add2->step3 product Final Product: 4-((Ar¹)benzyl)-(4'-tert-amyl)-1,1'-biphenyl step3->product

Figure 3: Sequential transformations in the four-component one-pot synthesis.
Detailed Experimental Protocol:

Materials:

  • 4-Bromoacetophenone (0.5 mmol, 1.0 equiv)

  • Tosylhydrazide (0.75 mmol, 1.5 equiv)

  • 1,4-Dioxane (anhydrous, 4 mL)

  • Potassium Carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv)

  • Arylboronic Acid 1 (e.g., Phenylboronic acid, 0.6 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.01 mmol, 2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.02 mmol, 4 mol%)

  • 4-tert-Amylphenylboronic acid (Arylboronic Acid 2, 0.75 mmol, 1.5 equiv)

Procedure:

  • Step 1: Tosylhydrazone Formation

    • In a reaction tube, dissolve 4-bromoacetophenone (0.5 mmol) and tosylhydrazide (0.75 mmol) in 1,4-dioxane (4 mL).

    • Stir the mixture at 80 °C for 2 hours.

    • Causality: This initial, uncatalyzed step is a classical condensation reaction to form the tosylhydrazone intermediate, which is the substrate for the subsequent coupling step.

  • Step 2: Barluenga-type Coupling

    • To the reaction mixture, add potassium carbonate (1.5 mmol) and the first arylboronic acid (phenylboronic acid, 0.6 mmol).

    • Increase the temperature to 110 °C and reflux with stirring for 5 hours.

    • Causality: In the presence of a base at high temperature, the tosylhydrazone undergoes a transformation (related to the Shapiro reaction) to an intermediate that couples with the first boronic acid. This is a palladium-free C(sp³)-C(sp²) bond formation.

  • Step 3: Suzuki-Miyaura Coupling

    • Cool the mixture slightly before adding Pd(OAc)₂ (2 mol%), PCy₃·HBF₄ (4 mol%), and 4-tert-amylphenylboronic acid (0.75 mmol) under a flow of inert gas.

    • Continue stirring the reaction at 110 °C for 12 hours.

    • Causality: The palladium catalyst and bulky phosphine ligand are now introduced to facilitate the final Suzuki-Miyaura coupling between the aryl bromide functionality on the biphenyl intermediate and the 4-tert-amylphenylboronic acid, forming the terminal C(sp²)-C(sp²) bond.[3]

  • Workup and Purification:

    • Follow the workup procedure outlined in Protocol 1 (dilution with ethyl acetate, washing, drying, and concentration).

    • Purify the crude product by flash column chromatography to isolate the final tetra-substituted aromatic product.

Key Experimental Parameters & Optimization

The success of these one-pot syntheses hinges on the careful selection of catalysts, bases, and solvents.

Parameter Options Considerations & Rationale
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald PrecatalystsBuchwald precatalysts (e.g., XPhos Pd G2) are often highly active at low loadings for both borylation and Suzuki steps.[7][8] Pd(OAc)₂ is a cost-effective precursor that forms the active Pd(0) species in situ.
Ligand Phosphines (PPh₃, PCy₃, XPhos, SPhos)Bulky, electron-rich phosphine ligands like XPhos and PCy₃ are excellent for Suzuki couplings involving sterically hindered substrates or less reactive aryl chlorides/bromides.[3][9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KOAc, Organic bases (e.g., Et₃N)The choice of base is critical and substrate-dependent.[6] Inorganic bases like K₃PO₄ are often very effective for difficult couplings.[9] Cs₂CO₃ is highly active but more expensive. KOAc is a mild base suitable for the initial borylation step.[7]
Solvent Dioxane, Toluene, THF, Ethanol, t-AmOHThe solvent must be stable to the reaction conditions and capable of dissolving the reagents. Dioxane and Toluene are common choices. Greener solvents like ethanol are being used more frequently for Suzuki reactions.[8]

Conclusion

One-pot synthesis strategies represent a powerful and efficient approach for the rapid construction of complex molecules from simple precursors. By leveraging 4-tert-amylphenylboronic acid in well-designed sequential reactions like tandem borylation/Suzuki coupling or multi-component reactions, researchers can significantly accelerate discovery timelines. The protocols provided herein are not merely recipes but are grounded in mechanistic understanding, offering a robust framework for adaptation and optimization. As the demand for novel chemical entities in drug development and materials science continues to grow, the adoption of these advanced, resource-efficient synthetic methodologies will be paramount.

References

  • Multi-Component One-Pot Reaction of Aromatic Carbonyl Compounds, Tosylhydrazide, and Arylboronic Acids. (2017). MDPI. Available at: [Link]

  • Multi-Component One-Pot Reaction of Aromatic Carbonyl Compounds, Tosylhydrazide, and Arylboronic Acids. (2017). PubMed. Available at: [Link]

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. (2025). MDPI. Available at: [Link]

  • Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the 'Click' reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling. (n.d.). Green Chemistry (RSC Publishing). Available at: [Link]

  • One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies. (2024). PMC. Available at: [Link]

  • One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. (n.d.). Chemistry – A European Journal. Available at: [Link]

  • A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript 2])−O-Based Electrophiles. (n.d.). MIT Open Access Articles. Available at: [Link]

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. (2023). Medium. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). PMC. Available at: [Link]

  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • TSRI chemists devise simple method for making sought-after boronic acid-based drugs and other products. (2017). EurekAlert!. Available at: [Link]

  • Chemists devise simple method for making sought-after boronic acid-based drugs and other products. (2017). ScienceDaily. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PMC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing protodeboronation of [4-(2-Methylbutan-2-yl)phenyl]boronic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for [4-(2-Methylbutan-2-yl)phenyl]boronic acid. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for [4-(2-Methylbutan-2-yl)phenyl]boronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of protodeboronation. Our goal is to provide you with the mechanistic insights and practical protocols necessary to ensure the success of your cross-coupling reactions.

Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue?

Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the context of a Suzuki-Miyaura cross-coupling, this reaction consumes your boronic acid starting material, converting it into an inactive arene byproduct—in this case, 2-methyl-2-phenylbutane. This directly reduces the yield of your desired coupled product and complicates purification.[3] The core challenge in any experiment involving this reagent is to ensure that the rate of the desired productive coupling significantly outpaces the rate of protodeboronation.

Q2: Why is [4-(2-Methylbutan-2-yl)phenyl]boronic acid particularly susceptible to protodeboronation?

The susceptibility of an arylboronic acid to protodeboronation is highly dependent on its electronic properties. The (2-Methylbutan-2-yl), or tert-amyl, group on your specific compound is a bulky, electron-donating alkyl group. Electron-donating groups increase the electron density on the aromatic ring, which can, in turn, increase the rate of protodeboronation, particularly under basic conditions.[4][5] This occurs because the increased electron density facilitates the cleavage of the carbon-boron bond during the protonolysis step.

Q3: How can I confirm that protodeboronation is the cause of my low yield?

Identifying protodeboronation as the culprit requires analyzing your crude reaction mixture. The primary evidence will be the presence of a significant byproduct corresponding to the protonated starting material.

  • Analytical Techniques: Use LC-MS, GC-MS, or ¹H NMR to analyze the reaction mixture.

  • Expected Byproduct: Look for the mass and spectral signature of 2-methyl-2-phenylbutane .

  • Quantification: Comparing the integration of characteristic peaks in the ¹H NMR spectrum for your desired product versus the 2-methyl-2-phenylbutane byproduct can help you quantify the extent of the side reaction.[6]

Troubleshooting Guide: Low Yield and High Byproduct Formation

This section addresses the most common problem: a low yield of the desired cross-coupled product, accompanied by a significant amount of 2-methyl-2-phenylbutane.

Issue: The Suzuki coupling is inefficient, and the primary byproduct is the protodeboronated arene.

This is a classic sign that the conditions of your reaction favor the undesired protodeboronation pathway over the desired catalytic cycle. Below is a systematic guide to diagnosing and solving this issue.

Likely Cause: The choice of base is one of the most critical factors. Strong bases, particularly hydroxide bases like NaOH and KOH, are known to significantly accelerate protodeboronation.[3][7] This is because they promote the formation of the more reactive boronate anion ([ArB(OH)₃]⁻), which is highly susceptible to cleavage by a proton source (like water).[2][8]

Recommended Solutions:

  • Switch to a Milder Base: Replace strong bases with milder inorganic alternatives. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often the most effective choices for suppressing this side reaction.[7]

  • Use Anhydrous Bases: Ensure the base you are using is anhydrous, as water content can exacerbate the problem.

BaseRelative StrengthTypical Impact on ProtodeboronationRecommended Use
NaOH, KOH StrongHighNot Recommended for sensitive substrates
K₂CO₃ ModerateModerateA viable option, but K₃PO₄ is often better
K₃PO₄ MildLowHighly Recommended starting point
Cs₂CO₃ MildLowExcellent choice, often provides high yields
Organic Bases VariableVariableCan be effective but require careful screening

Data adapted from studies on Suzuki couplings with sensitive substrates.[7]

Likely Cause: Elevated temperatures increase the kinetic rate of all reactions, including the undesired protodeboronation.[3] Boronic acids can also thermally decompose at higher temperatures.[9][10] Prolonged exposure to harsh conditions gives the side reaction more time to occur.

Recommended Solutions:

  • Lower the Temperature: Operate the reaction at the lowest temperature that still provides a reasonable rate for the desired coupling, often in the 60–80 °C range.[3]

  • Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting materials are consumed to avoid extended heating, which only serves to increase byproduct formation.

Likely Cause: An inefficient or slow catalytic system is a major contributor to protodeboronation.[7] If the desired Suzuki coupling is sluggish, the boronic acid remains in the reactive environment for longer, increasing the opportunity for it to be degraded.[2]

Recommended Solutions:

  • Use a Highly Active Catalyst System: Employ modern palladium precatalysts (e.g., G3 or G4 palladacycles) paired with bulky, electron-rich biarylphosphine ligands like SPhos or XPhos. These systems are designed to promote rapid reductive elimination and catalyst turnover, accelerating the desired coupling to outcompete protodeboronation.[3][7]

  • Beware of Ligand-Promoted Protodeboronation: While often beneficial, be aware that some studies have shown that very bulky phosphine ligands can, under certain conditions, promote palladium-catalyzed protodeboronation.[2][11][12] If you suspect this is the case, screening a ligand with slightly less steric bulk may be warranted.

cluster_0 Troubleshooting Workflow Start High Protodeboronation Detected? Base Is the base strong (e.g., NaOH, KOH)? Start->Base Yes Temp Is the temperature high (>90 °C)? Start->Temp No Sol_Base Action: Switch to milder base (K₃PO₄, Cs₂CO₃) Base->Sol_Base Catalyst Is the catalyst system slow or inefficient? Temp->Catalyst No Sol_Temp Action: Lower temperature to 60-80 °C and monitor closely Temp->Sol_Temp Yes Stability Is the boronic acid itself degrading? Catalyst->Stability No Sol_Catalyst Action: Use high-activity precatalyst and bulky phosphine ligand Catalyst->Sol_Catalyst Yes Sol_Stability Action: Use a boronic ester (Pinacol, MIDA) instead Stability->Sol_Stability

A decision-tree workflow for troubleshooting protodeboronation.
Advanced Strategies for Prevention

If the troubleshooting steps above are insufficient, the inherent instability of the boronic acid may require a more robust strategy.

Q4: My boronic acid seems to degrade even with optimized conditions. What's next?

Strategy 1: Use a More Stable Boronic Acid Derivative

Instead of using the free boronic acid, convert it to a more stable derivative, such as a pinacol ester, an N-methyliminodiacetic acid (MIDA) boronate, or a potassium trifluoroborate salt.[2][3][4]

  • Mechanism of Protection: These derivatives protect the reactive boronic acid moiety from the harsh reaction conditions.[2] They function via a "slow-release" mechanism, where the active boronic acid is gradually liberated in situ under the reaction conditions.[1][13] This keeps the instantaneous concentration of the unstable boronic acid very low, minimizing the opportunity for protodeboronation while still allowing the productive cross-coupling to proceed.[13][14]

  • Recommended Derivative: MIDA boronates are particularly noteworthy for their exceptional stability, allowing them to be stored on the benchtop for extended periods and used in a wide range of demanding cross-coupling reactions.[14]

A Ar-B(OH)₂ E Suzuki-Miyaura Catalytic Cycle A->E Transmetalation F Protodeboronation (Side Reaction) A->F B Ar-X B->E Oxidative Addition Pd Pd(0) Catalyst Pd->E C Desired Product Ar-Ar' D Undesired Byproduct Ar-H E->C Reductive Elimination F->D C-B Bond Cleavage Proton + H⁺ (from H₂O, etc.) Proton->F

Competing pathways: Suzuki coupling vs. protodeboronation.

Strategy 2: Ensure Anhydrous Conditions

Likely Cause: The presence of water provides a ready proton source for the protodeboronation reaction.[7] It can also hydrolyze more stable boronic esters back into the less stable boronic acids.[15]

Recommended Solutions:

  • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Dry Reagents: Dry solid reagents in a vacuum oven before use.

  • Inert Atmosphere: Assemble the reaction under a dry, inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox to exclude atmospheric moisture.[2][7]

Storage and Handling

Proper storage is the first line of defense against reagent degradation.

  • Atmosphere: Store [4-(2-Methylbutan-2-yl)phenyl]boronic acid under a dry, inert atmosphere (Argon or Nitrogen).[16]

  • Temperature: Keep the reagent in a cool, dark place. Refrigeration is recommended for long-term storage.

  • Containers: Use well-sealed containers with PTFE-lined caps.[16][17][18] Avoid storing chemicals alphabetically; instead, store them by hazard class in designated cabinets.[19]

Optimized Experimental Protocol

This protocol is a starting point designed to minimize protodeboronation for the Suzuki-Miyaura coupling of [4-(2-Methylbutan-2-yl)phenyl]boronic acid with a generic aryl chloride.

1. Reagent Preparation:

  • Aryl Halide (Ar-Cl): 1.0 mmol, 1.0 equiv

  • [4-(2-Methylbutan-2-yl)phenyl]boronic acid: 1.5 mmol, 1.5 equiv

  • Potassium Phosphate (K₃PO₄), finely ground: 3.0 mmol, 3.0 equiv (Dry in a vacuum oven at 120 °C for 4h before use)

  • SPhos Precatalyst (G3 or G4): 0.02 mmol, 2 mol%

  • Anhydrous Dioxane: 5 mL

2. Reaction Setup (under Inert Atmosphere):

  • Add the aryl chloride, boronic acid, and dried K₃PO₄ to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask, then evacuate and backfill with Argon three times.

  • Under a positive flow of Argon, add the SPhos precatalyst.

  • Add the anhydrous dioxane via syringe.

3. Reaction Execution:

  • Lower the sealed flask into a pre-heated oil bath at 70 °C .

  • Stir the reaction vigorously.

  • Monitor the reaction progress every 1-2 hours by taking a small aliquot (under Argon) and analyzing by LC-MS or TLC. Aim to stop the reaction upon full consumption of the aryl chloride.

4. Work-up and Analysis:

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR and LC-MS to determine the ratio of desired product to the protodeboronated byproduct, 2-methyl-2-phenylbutane.

  • Purify the crude product by column chromatography on silica gel.

References
  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. (2017).
  • Preventing protodeboronation of Dimethyl (2,4,6-triisopropylphenyl)
  • Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton-transfer to liberation of a transient arylanion.
  • Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. Benchchem.
  • Protodeboron
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autoc
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. (2017).
  • Technical Support Center: Managing Protodeboryl
  • Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids. RSC Publishing. (2025).
  • Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Korean Journal of Chemical Engineering.
  • Development of Organic Transformations Based on Protodeboronation.
  • Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid.
  • Bulky ligands promote palladium-catalyzed protodeboron
  • Quantifying Boric Acid Decomposition at High Temperatures.
  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Books. (2014).
  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Technical Support Center: Handling and Storage of Air-Sensitive Boron Compounds. Benchchem.
  • Technical Support Center: Protodeboronation of Sulfinyl-Substituted Phenylboronic Acids. Benchchem.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboron
  • Thermal behavior of the boric acid (TG, DTG and DTA).
  • Bulky ligands promote palladium-catalyzed protodeboronation.
  • Boron Oxide Production Kinetics Using Boric Acid as Raw Material.
  • Protodeboron
  • EFFECTS OF BORIC ACID DOSAGE AND REACTION TEMPERATURE ON THE PHASE COMPOSITION AND MICROSTRUCTURE OF SiC–B4C COMPOSITE POWDERS.
  • Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. (2021).
  • Chemical Storage Safety: Acids, Bases & Solvents Best Practices. (2026).
  • 15 Tips for Storing Acids in Your Labor
  • How to Store Boric Acid. Lab Alley. (2025).
  • Practices for Proper Chemical Storage.
  • (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid | 1150114-67-2. Benchchem.
  • Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. PubMed. (2021).
  • Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane.
  • A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boron

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for Crude[4-(2-Methylbutan-2-yl)phenyl]boronic acid

Welcome to the Technical Support Center.[4-(2-Methylbutan-2-yl)phenyl]boronic acid (commonly referred to as 4-tert-amylphenylboronic acid) presents unique purification challenges. The tert-amyl group imparts extreme lipo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center.[4-(2-Methylbutan-2-yl)phenyl]boronic acid (commonly referred to as 4-tert-amylphenylboronic acid) presents unique purification challenges. The tert-amyl group imparts extreme lipophilicity, rendering standard aqueous workups ineffective, while the boronic acid moiety is prone to dehydration and irreversible binding to chromatography matrices.

This guide provides field-proven, causality-driven protocols to overcome these challenges, structured as a series of troubleshooting modules and FAQs.

Workflow Visualization

Purification_Decision_Tree Crude Crude[4-(2-Methylbutan-2-yl)phenyl] boronic acid Assess Assess Purity & State (NMR / Physical Form) Crude->Assess Solid Solid / >90% Purity Assess->Solid Oil Oil / <90% Purity Assess->Oil Recryst Recrystallization (Aq. MeCN or Hexane/EtOAc) Solid->Recryst DEA Diethanolamine (DEA) Derivatization Oil->DEA Pure Pure Boronic Acid (Monomer/Boroxine Mix) Recryst->Pure DEACryst Crystalline DEA Adduct (Filtration & Wash) DEA->DEACryst Hydrolysis Biphasic Acid Hydrolysis (0.5M HCl / Toluene) DEACryst->Hydrolysis Hydrolysis->Pure

Decision tree for the purification of lipophilic arylboronic acids based on crude purity.

Module 1: Managing Boroxines & Recrystallization

Q1: My crude[4-(2-Methylbutan-2-yl)phenyl]boronic acid isolated as a viscous oil instead of a solid. Did the synthesis fail? A: Not necessarily. Boronic acids spontaneously undergo intermolecular dehydration to form boroxines (cyclic trimeric anhydrides)[1]. Because your crude mixture contains a random distribution of monomeric boronic acid and trimeric boroxines, the crystal lattice is disrupted, resulting in an amorphous oil or a solid with a highly depressed, broad melting point. The bulky tert-amyl group further lowers the melting point by preventing tight molecular packing.

Q2: How do I force the equilibrium back to the monomer to induce crystallization? A: You must hydrolyze the boroxine back to the monomer during the recrystallization process. This is achieved by using a mixed solvent system containing water[1]. For highly lipophilic compounds like tert-amylphenylboronic acid, an acetonitrile/water mixture is superior to hexane/ethyl acetate because it provides the necessary water for hydrolysis while maintaining solubility at elevated temperatures.

Protocol A: Aqueous Acetonitrile Recrystallization (Self-Validating)

Causality: Heat and water drive the boroxine-to-monomer equilibrium to the right. Slow cooling allows the pure monomer to selectively nucleate.

  • Dissolution: Suspend the crude oil/solid in a minimal volume of hot acetonitrile (approx. 70 °C).

  • Hydrolysis & Saturation: Add warm distilled water dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add 1-2 drops of hot acetonitrile until the solution is perfectly clear again.

  • Crystallization: Remove from heat. Allow the flask to cool undisturbed to room temperature, then transfer to a 4 °C refrigerator for 4 hours.

  • Isolation: Collect the white crystals via vacuum filtration. Wash with ice-cold 10% aqueous acetonitrile.

  • Self-Validation Step: Run a comparative TLC (using 10% MeOH in DCM) of the dissolved crystals versus the mother liquor. The mother liquor should contain the lipophilic impurities (e.g., protodeborylated starting material), while the crystals should show a single spot.

Module 2: The Diethanolamine (DEA) Adduct Strategy

Q3: Recrystallization failed because my compound is too soluble in organic solvents. What is the most robust chemical purification method? A: The industry gold standard for purifying stubborn, highly lipophilic boronic acids is derivatization into a diethanolamine (DEA) adduct[2][3].

Q4: Why does the DEA adduct precipitate so cleanly when the free boronic acid does not? A: Free boronic acids feature an sp²-hybridized boron atom with an empty p-orbital, making them neutral and highly soluble in non-polar solvents. When diethanolamine is added, the nitrogen lone pair forms a dative bond with the empty p-orbital, rehybridizing the boron to a tetrahedral sp³ geometry. This forms a stable, zwitterionic complex[3]. The resulting ionic character drastically reduces its solubility in non-polar solvents (like toluene or ether), causing the pure adduct to instantly crash out of solution while non-polar impurities remain dissolved.

DEA_Mechanism BA Free Boronic Acid (sp² Boron, Lipophilic) Complex DEA-Boronate Adduct (sp³ Boron, Zwitterionic) BA->Complex N→B dative bond DEA Diethanolamine (DEA) in Toluene/Ether DEA->Complex Precip Crystalline Precipitate (Impurities stay in solution) Complex->Precip Rapid Crystallization

Mechanism of diethanolamine (DEA) adduct formation and purification by precipitation.

Protocol B: DEA Adduct Formation and Biphasic Hydrolysis

Causality: The adduct isolates the boron species. Subsequent biphasic acid hydrolysis protonates the DEA, pulling it into the aqueous phase, while the liberated lipophilic boronic acid partitions into the organic phase[2].

  • Adduct Formation: Dissolve the crude[4-(2-Methylbutan-2-yl)phenyl]boronic acid in anhydrous toluene or diethyl ether (approx. 10 mL/g).

  • Derivatization: Add 1.05 equivalents of diethanolamine dropwise while stirring at room temperature. A thick white precipitate should form within 15-30 minutes.

  • Isolation: Filter the solid using a Büchner funnel. Wash thoroughly with cold diethyl ether to remove all lipophilic impurities (e.g., tert-amylbenzene byproducts).

  • Hydrolysis: Transfer the pure white solid to a separatory funnel. Add a biphasic mixture of toluene and 0.5 M aqueous HCl (1:1 v/v). Shake vigorously until all solids dissolve.

  • Extraction: Separate the layers. The aqueous layer contains the DEA-HCl salt. Extract the aqueous layer once more with toluene.

  • Recovery: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the pure boronic acid.

  • Self-Validation Step: Analyze the final product via ¹H NMR. The complete disappearance of the characteristic DEA multiplet peaks at ~2.8–3.2 ppm confirms successful hydrolysis and removal of the amine.

Module 3: Chromatographic Challenges

Q5: Why does my boronic acid streak entirely down the silica gel column, ruining the separation? A: Normal-phase silica gel chromatography is generally contraindicated for free boronic acids[1][4]. The empty p-orbital of the boronic acid acts as a Lewis acid, reversibly forming covalent bonds with the nucleophilic silanol (Si-OH) groups on the silica surface[5]. This causes severe tailing, poor mass recovery, and can even catalyze protodeboronation (cleavage of the C-B bond)[4].

Q6: If I absolutely must use chromatography, how can I modify the system? A: You have two options:

  • Reverse-Phase Chromatography (C18): This eliminates silanol interactions. Use a gradient of Water/Acetonitrile (with 0.1% Formic Acid to suppress ionization).

  • Pinacol Protection: Convert the boronic acid to a pinacol (pin) ester before chromatography. The pinacol ester sterically shields the boron atom, allowing it to elute cleanly on normal silica[4]. You can later deprotect it using oxidative cleavage (NaIO₄/NH₄OAc) or transesterification.

Quantitative Data Summary

The following table summarizes the expected outcomes of the purification strategies discussed above, allowing you to select the optimal method based on your constraints.

Purification MethodTarget Impurity RemovedPhase / Solvent SystemTypical Recovery YieldPurity AchievedTime Required
Aqueous Recrystallization Boroxines, polar saltsAcetonitrile / Water60 - 75%>95%12 - 24 hours
DEA Adduct Derivatization Lipophilic organics, isomersToluene / Ether (Formation)Toluene / 0.5M HCl (Hydrolysis)80 - 90%>98%3 - 4 hours
Reverse-Phase (C18) HPLC Closely related structural analogsWater / Acetonitrile (0.1% FA)50 - 65%>99%1 - 2 hours
Normal Phase Silica Gel N/A (Not Recommended)Hexane / Ethyl Acetate<30% (Severe streaking)VariableN/A

References

  • Scientific Update. "Something Unique or Methyl, Butyl, Futile? Born again Boron". Scientific Update.[Link]

  • ACS Publications. "De Novo Design of Boron-Based Peptidomimetics as Potent Inhibitors of Human ClpP". Journal of Medicinal Chemistry.[Link]

Sources

Troubleshooting

Recrystallization solvents for 4-tert-amylphenylboronic acid

Troubleshooting & Recrystallization Guide Welcome to the Technical Support Center for 4-tert-amylphenylboronic acid (CAS: 121219-16-7). Arylboronic acids present unique purification challenges due to their dynamic covale...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Recrystallization Guide

Welcome to the Technical Support Center for 4-tert-amylphenylboronic acid (CAS: 121219-16-7). Arylboronic acids present unique purification challenges due to their dynamic covalent chemistry, specifically their reversible dehydration into cyclic boroxine anhydrides[1]. Furthermore, the bulky, highly lipophilic tert-amyl group significantly alters the solubility profile compared to standard phenylboronic acid, rendering traditional aqueous recrystallization methods ineffective.

This guide provides field-proven, self-validating protocols to help researchers isolate high-purity 4-tert-amylphenylboronic acid, control its genotoxic potential[2], and troubleshoot common analytical anomalies.

Section 1: The Boroxine-Boronic Acid Equilibrium (Mechanistic Overview)

To successfully purify 4-tert-amylphenylboronic acid, one must control the thermodynamic equilibrium between the free boronic acid and its trimeric boroxine anhydride[3].

Causality: Water acts as both a reagent and a catalyst in this equilibrium[1]. Heating the compound in the absence of water (or drying it under high vacuum at elevated temperatures) drives off water, spontaneously forming the boroxine[4]. Because the free acid and the boroxine have different solubilities and crystal lattices, mixed-phase precipitation often leads to trapped impurities and broad, inaccurate melting points[4].

Section 2: Diagnostic FAQs & Troubleshooting

Q1: My recrystallized 4-tert-amylphenylboronic acid melts over a 20°C range. Is it impure? A: Not necessarily. You are likely observing a dehydration event rather than a true melting point[4]. Upon heating in a melting point capillary, the free boronic acid dehydrates to form the boroxine. The broad range reflects the transition of the acid to the anhydride, followed by the melting of the anhydride itself. Self-Validation: To confirm purity, rely on quantitative NMR (qNMR) or HPLC rather than melting point analysis.

Q2: My 1H NMR spectrum shows multiple overlapping sets of peaks in the aromatic region. Did my reaction fail? A: This is a classic artifact of the boroxine equilibrium. In non-polar NMR solvents like CDCl3, the free boronic acid and the boroxine exist in a slow-exchange equilibrium, producing complex, overlapping signals that ruin integration[5]. Self-Validation Protocol: Add 1-2 drops of D₂O to your NMR tube and shake vigorously. The D₂O will completely hydrolyze the boroxine trimers[5]. The spectrum will instantly collapse into a single, clean set of peaks corresponding to the free 4-tert-amylphenylboronic acid.

Q3: Why did my product "oil out" instead of crystallizing from aqueous ethanol? A: The tert-amyl group makes this specific boronic acid exceptionally hydrophobic. If the water content is too high, or if the solution is cooled too rapidly, the compound undergoes liquid-liquid phase separation (oiling out) rather than solid nucleation. Solution: Increase the ethanol-to-water ratio and ensure the solution is cooled at a rate of ≤ 5°C per hour to promote crystal lattice formation.

Q4: Can I purify this compound using standard silica gel column chromatography? A: It is highly discouraged. Arylboronic acids interact strongly with the silanol groups on silica gel, acting as Lewis acids[6]. This leads to severe streaking, poor mass recovery, and potential protodeboronation[5]. Recrystallization or derivatization (e.g., DEA adducts) are the authoritative standards for purification.

Section 3: Solvent System Selection Matrix
Solvent SystemVolume Ratio (v/v)Target SpeciesExpected YieldCausality & Mechanistic Notes
EtOAc / Hexanes + H₂O 1 : 4Free Boronic Acid75 - 85%Trace water shifts equilibrium to the free acid[5]. Ideal for lipophilic tert-amyl derivatives.
Ethanol / Water 3 : 1Free Boronic Acid60 - 70%High lipophilicity requires elevated ethanol content to prevent liquid-liquid phase separation (oiling out).
Toluene / Heptane 1 : 3Boroxine Anhydride> 90%Azeotropic distillation via Dean-Stark trap removes water, driving equilibrium to the trimeric anhydride[3].
Diethanolamine (DEA) N/ADEA-Boronate Adduct80 - 90%Forms a highly crystalline dative B-N complex. Authoritative method for purging stubborn organic impurities[5].
Section 4: Experimental Methodologies
Protocol A: Recrystallization to the Free Boronic Acid (EtOAc/Hexanes)

Objective: Isolate the pure free boronic acid while preventing boroxine formation.

  • Dissolution: Suspend crude 4-tert-amylphenylboronic acid in minimal hot ethyl acetate (approx. 2-3 mL/g) at 60°C until fully dissolved.

  • Equilibrium Shift (Critical Step): Add 0.5% v/v deionized water to the hot solution. Causality: The trace water forces the thermodynamic equilibrium entirely toward the free boronic acid, preventing the co-crystallization of boroxine impurities[5].

  • Antisolvent Addition: Slowly add hexanes (approx. 8-10 mL/g) while maintaining the temperature at 50°C. Causality: Hexanes act as an antisolvent. The lipophilic tert-amyl group ensures the product remains soluble enough to prevent immediate crashing out, allowing for controlled nucleation.

  • Crystallization: Allow the solution to cool to room temperature over 2 hours, then transfer to a 4°C refrigerator for 4 hours.

  • Isolation: Filter the white crystals under vacuum and wash with cold hexanes. Dry under a gentle stream of nitrogen at room temperature. Warning: Do not dry under high vacuum at elevated temperatures, as this will induce spontaneous dehydration back to the boroxine[3].

Protocol B: Diethanolamine (DEA) Adduct Capture (For Highly Impure Samples)

Objective: Purge stubbornly retained organic impurities and potential genotoxic byproducts[2] using a dative boron-nitrogen complex.

  • Adduct Formation: Dissolve the crude boronic acid in diethyl ether. Add 1.05 equivalents of diethanolamine (DEA) dissolved in minimal ethanol.

  • Precipitation: Stir for 30 minutes at room temperature. The DEA-boronate complex will precipitate as a dense white solid. Causality: The DEA adduct forms a highly crystalline, stable dative complex that rigorously excludes organic impurities[5].

  • Filtration: Filter the complex and wash thoroughly with diethyl ether.

  • Liberation: Suspend the purified DEA adduct in ethyl acetate and wash vigorously with 1M aqueous HCl or saturated aqueous boric acid[5]. Causality: The acidic wash breaks the dative B-N bond, protonating the DEA and partitioning it into the aqueous layer, while the highly lipophilic free 4-tert-amylphenylboronic acid partitions into the organic layer.

  • Recovery: Separate the organic layer, dry over MgSO₄, concentrate under reduced pressure, and proceed to Protocol A for final polishing.

Section 5: Decision Tree & Workflow Visualization

G Start Crude 4-tert-amylphenylboronic acid Decision Target Form? Start->Decision FreeAcid Free Boronic Acid ArB(OH)2 Decision->FreeAcid Requires OH groups Boroxine Boroxine Anhydride (ArBO)3 Decision->Boroxine Requires anhydrous SolventFA Dissolve in hot EtOAc FreeAcid->SolventFA SolventBX Dissolve in Toluene Boroxine->SolventBX AddH2O Add trace H2O (Hydrolyzes Boroxine) SolventFA->AddH2O CrystFA Add Hexanes Cool to 4°C AddH2O->CrystFA PureFA Pure Free Acid Crystals CrystFA->PureFA DeanStark Azeotropic Distillation (Removes H2O) SolventBX->DeanStark CrystBX Add Heptane Cool to 4°C DeanStark->CrystBX PureBX Pure Boroxine Crystals CrystBX->PureBX

Workflow for the targeted recrystallization of 4-tert-amylphenylboronic acid forms.

References
  • [6] Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. URL:[Link]

  • [3] From Fundamental Studies to Applications in Supramolecular and Synthetic Organic Chemistry. Clockss. URL: [Link]

  • [4] Structure, Properties, and Preparation of Boronic Acid Derivatives. SciSpace. URL: [Link]

  • [2] Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Anderson's Process Solutions. URL:[Link]

  • [5] HELP: Purifying boronic acids sucks. r/OrganicChemistry - Reddit. URL:[Link]

  • [1] The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society (JACS). URL:[Link]

Sources

Optimization

Storage conditions to prevent anhydride formation in boronic acids

Troubleshooting Guide: Storage Conditions & Anhydride Formation in Boronic Acids Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Storage Conditions & Anhydride Formation in Boronic Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent Suzuki-Miyaura coupling yields, poor reagent solubility, and confusing analytical data. In the vast majority of these cases, the root cause is not a failed reaction, but rather the silent degradation of the starting material: the dehydration of boronic acids into boroxines (anhydrides).

This guide is designed to dissect the thermodynamic causality behind boroxine formation, provide field-proven storage solutions, and equip you with self-validating protocols to rescue your reagents and correct your stoichiometry.

Part 1: Frequently Asked Questions (FAQs)

Q1: I stored my boronic acid in a vacuum desiccator over Drierite to keep it pristine, but now my Suzuki-Miyaura coupling yields have plummeted. What happened? A: You inadvertently drove the formation of boroxines. Unlike typical moisture-sensitive organometallics, free boronic acids ( RB(OH)2​ ) exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines ( (RBO)3​ ). This dehydration process 1[1]. According to Le Chatelier’s principle, placing the reagent in a vacuum desiccator continuously removes water, shifting the equilibrium entirely toward the anhydride. Because one mole of boroxine contains three moles of reactive boron, weighing this dehydrated powder under the assumption that it is the monomer results in a massive stoichiometric overestimation of your boron equivalents.

Q2: What are the optimal storage conditions to prevent this anhydride formation? A: To preserve the monomeric form, you must kinetically slow the dehydration and avoid stripping away residual moisture.

  • Temperature: Store at 2–8 °C (or -20 °C for long-term storage).

  • Atmosphere: Keep the reagent in a tightly sealed amber glass vial with a PTFE-lined cap. Do not use desiccants in the secondary container.

  • Moisture: The formation of boroxines is an entropically driven process; 2[2]. Allowing a trace amount of water (1–2% w/w) to remain in the storage vial acts as a thermodynamic buffer, actively suppressing the forward reaction to the anhydride.

Q3: My 1H NMR spectrum of a newly purchased boronic acid shows broad, overlapping peaks. Is the reagent degraded? A: Not necessarily. This is a classic artifact of the boronic acid-boroxine equilibrium occurring dynamically within the NMR tube. In standard deuterated solvents (like CDCl3​ or DMSO−d6​ ), the free acid and the 3[3] exchange at a rate that causes peak broadening. Self-Validating Fix: Add a single drop of D2​O to your NMR tube and shake. The excess water will instantly hydrolyze the boroxine back to the monomer. If your broad peaks resolve into clean, sharp signals, the reagent is perfectly viable; it was simply dehydrated.

Q4: If I need to store a boron reagent for years without stoichiometry drifting, what are my alternatives? A: If your workflow requires absolute stoichiometric precision over long periods, you must bypass the free boronic acid entirely. I recommend converting your building blocks into stable derivatives. For example, 4[4] are tetracoordinate salts that are physically incapable of forming anhydrides and are highly resistant to protodeboronation. Pinacol esters (Bpin) and MIDA boronates are also excellent, benchtop-stable alternatives.

Part 2: Data Presentation

To assist in experimental planning, the following table summarizes the physical properties and storage requirements of common organoboron reagent classes:

Reagent ClassSusceptibility to Anhydride FormationOptimal Storage ConditionsStoichiometric Reliability (by Mass)Cross-Coupling Reactivity Profile
Free Boronic Acid High (Forms Boroxines)2–8 °C, tightly sealed, NO desiccants Variable (Depends on hydration state)Very High (Requires base activation)
Boroxine N/A (Already Anhydride)Room Temp, sealedHigh (If fully dehydrated)High (Releases water in situ)
Boronic Ester (Bpin) NoneRoom Temp to 2–8 °CVery HighModerate to High
Potassium Trifluoroborate NoneRoom Temp, ambient airVery HighHigh (Requires hydrolysis in situ)
Part 3: Experimental Protocol
Reversal of Boroxine Formation & qNMR Stoichiometric Assay

When you suspect a boronic acid has partially dehydrated into a boroxine, you cannot trust its mass for stoichiometric calculations. Use this self-validating quantitative NMR (qNMR) protocol to force the reagent back to its monomeric state and accurately determine the active boron mass fraction.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh exactly 15.0 mg of the suspected boronic acid/boroxine mixture into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Accurately weigh exactly 5.0 mg of a high-purity internal standard (e.g., 1,3,5-trimethoxybenzene) and add it to the same tube.

  • Solvent & Hydrolysis: Dissolve the solids in 0.6 mL of DMSO−d6​ . To force the equilibrium back to the monomer, add of D2​O .

  • Equilibration: Vortex the mixture for 60 seconds. Causality note: The massive molar excess of D2​O leverages Le Chatelier's principle to quantitatively hydrolyze all boroxine linkages.

  • Data Acquisition: Transfer the solution to an NMR tube. Acquire a 1H NMR spectrum using a long relaxation delay ( D1​≥10 seconds ) to ensure complete relaxation of all protons for accurate integration.

  • Validation & Calculation: Verify that the boronic acid peaks are now sharp (confirming successful hydrolysis). Calculate the absolute mass of the active boronic acid monomer using the integration ratio between the internal standard and the target protons. Use this corrected mass to calculate the equivalents for your cross-coupling reaction.

Part 4: Mechanistic Workflow & Storage Decision Tree

The following diagram illustrates the thermodynamic pathways governing boronic acid stability and the direct impact of your storage choices.

BoronicAcidStorage BA Free Boronic Acid RB(OH)2 (Active Monomer) BX Boroxine (RBO)3 + 3H2O (Anhydride) BA->BX Dehydration (Entropically Driven) Deriv Stable Derivatives: Bpin, MIDA, RBF3K BA->Deriv Derivatization (Long-term Storage) BX->BA Hydrolysis (+H2O) GoodStore Optimal Storage: 2-8°C, Tightly Sealed (Preserves Monomer) GoodStore->BA Maintains BadStore Poor Storage: Vacuum, Desiccants (Drives Dehydration) BadStore->BX Promotes

Thermodynamic equilibrium of boronic acids and the impact of storage conditions on dehydration.

Part 5: References
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (rsc.org). 1

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry (acs.org). 4

  • Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. MDPI. 3

  • Water-compatible dynamic covalent bonds based on a boroxine structure. Nature Communications (nih.gov). 2

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Accurate Melting Point Determination of [4-(2-Methylbutan-2-yl)phenyl]boronic Acid

In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of novel compounds is a cornerstone of scientific rigor. For drug development professionals, an accurate melting point is...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of novel compounds is a cornerstone of scientific rigor. For drug development professionals, an accurate melting point is not merely a physical constant; it is a critical indicator of purity, identity, and stability. This guide provides an in-depth, experience-driven protocol for determining the melting point of a key building block, [4-(2-Methylbutan-2-yl)phenyl]boronic acid, and compares the methodology with alternative approaches to ensure data integrity.

Boronic acids, and their derivatives, are instrumental in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for forging carbon-carbon bonds.[1][2] The compound in focus, [4-(2-Methylbutan-2-yl)phenyl]boronic acid, with its bulky tert-amyl substituent, presents unique considerations for its physical characterization. Factors such as molecular weight and the potential for intermolecular interactions can influence its melting behavior.[3][4]

The Imperative of Purity in Melting Point Analysis

A pure, crystalline organic compound typically exhibits a sharp, well-defined melting point, usually within a narrow range of 0.5-1.0°C. Conversely, the presence of impurities will lead to a depression of the melting point and a broadening of the melting range.[5] This phenomenon, known as melting point depression, is a fundamental principle used to assess the purity of a sample. Therefore, the meticulous determination of a melting point serves as a crucial quality control checkpoint.

Recommended Methodology: Capillary Melting Point Determination

The capillary method remains a widely accepted and reliable technique for determining the melting point of crystalline solids.[6] It offers a good balance of accuracy, simplicity, and requires only a small amount of sample. We will detail the use of a modern digital melting point apparatus, which offers superior temperature control and accuracy over older oil bath methods like the Thiele tube.[5]

Experimental Workflow: A Visual Overview

G cluster_prep Sample Preparation cluster_instrument Instrument Setup & Calibration cluster_measurement Melting Point Measurement cluster_analysis Data Analysis & Reporting prep1 Dry the Sample prep2 Grind to a Fine Powder prep1->prep2 prep3 Pack Capillary Tube (2-3 mm height) prep2->prep3 meas1 Insert Capillary prep3->meas1 inst1 Select Melting Point Standards inst2 Calibrate Apparatus inst1->inst2 inst3 Set Heating Parameters inst2->inst3 inst3->meas1 meas2 Rapid Ramp to ~15-20°C Below Expected M.P. meas1->meas2 meas3 Slow Ramp (1-2°C/min) Through Melting Range meas2->meas3 meas4 Record T_onset and T_completion meas3->meas4 ana1 Calculate Melting Range meas4->ana1 ana2 Compare with Literature/Reference Data ana1->ana2 ana3 Assess Purity Based on Range ana2->ana3

Figure 1. A stepwise workflow for accurate melting point determination.

Detailed Experimental Protocol

1. Instrument Calibration: The Foundation of Accuracy

Prior to any sample measurement, the accuracy of the melting point apparatus must be verified through calibration.[7] This is a non-negotiable step for generating trustworthy data.

  • Selection of Standards: Choose at least two, preferably three, certified melting point standards that bracket the expected melting point of your sample. Given that many arylboronic acids melt between 100°C and 250°C, suitable standards could include Vanillin (81-83°C), Acetanilide (114-116°C), and Phenacetin (134-136°C).[8]

  • Calibration Procedure:

    • Following the instrument's standard operating procedure, determine the melting point of each standard.[9]

    • Record the observed melting points and compare them to the certified values.

    • Generate a calibration curve by plotting the observed temperature versus the certified temperature.[7] This curve will be used to correct the observed melting point of your sample.

2. Sample Preparation: Mitigating Common Errors

Proper sample preparation is critical for obtaining a sharp and accurate melting point.[6][10]

  • Drying: Ensure the [4-(2-Methylbutan-2-yl)phenyl]boronic acid sample is thoroughly dry. Residual solvents can act as impurities and depress the melting point.[10] Drying in a desiccator over a suitable drying agent is recommended.[11]

  • Pulverization: If the sample consists of large crystals, gently grind it into a fine, uniform powder using a mortar and pestle.[8] This ensures uniform heat transfer throughout the sample.

  • Capillary Packing:

    • Press the open end of a capillary tube into the powdered sample.[10]

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[10]

    • The final packed sample height should be between 2-3 mm.[8][11] An insufficient amount of sample can be difficult to observe, while too much can lead to a broad melting range due to uneven heating.[3]

3. Melting Point Measurement: A Tale of Two Ramps

The heating rate of the melting point apparatus significantly impacts the observed melting range.[3] A two-stage heating process is employed for both efficiency and accuracy.

  • Initial Rapid Heating: If the approximate melting point is unknown, a preliminary rapid determination can be performed by heating at a rate of 5-10°C per minute.[5][12] Once an approximate range is established, allow the apparatus to cool at least 20°C below this range before proceeding with a new sample.[7]

  • Careful Slow Heating: For an accurate measurement, set the initial heating rate to bring the temperature to about 15-20°C below the expected melting point.[7][12] Then, reduce the heating rate to 1-2°C per minute.[11][12][13] This slow ramp rate allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer.

  • Recording the Melting Range:

    • T-onset: Record the temperature at which the first droplet of liquid becomes visible.[10]

    • T-completion: Record the temperature at which the last solid crystal melts.[10]

    • The recorded melting point should be reported as a range from T-onset to T-completion.

Comparison with Alternative Methodologies

While the capillary method is the most common, other techniques can be employed for melting point determination, each with its own advantages and disadvantages.

Method Principle Advantages Disadvantages
Digital Capillary Apparatus Automated heating of a sample in a capillary tube with digital temperature readout and often video recording.[6]High precision, ease of use, ability to record and review the melting process.[6][13]Higher initial equipment cost.[5]
Thiele Tube Manual heating of a sample in a capillary tube immersed in a circulating oil bath.[5]Low cost, effective for teaching purposes.[5]Requires careful manual heating to ensure a slow and steady temperature rise; potential for oil contamination.[10]
Hot Stage Microscopy A small amount of sample is heated on a microscope stage, allowing for direct visual observation of the melting process.[6]Requires very small sample size; provides detailed visual information about the melting behavior (e.g., changes in crystal structure).Can be more time-consuming; requires specialized equipment.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is determined from the peak of the endothermic melting transition.Highly accurate and provides additional thermodynamic information (e.g., enthalpy of fusion); can be used for a wide range of materials.Requires more complex and expensive instrumentation; data analysis can be more involved.

Interpreting the Results for [4-(2-Methylbutan-2-yl)phenyl]boronic Acid

For a pure sample of [4-(2-Methylbutan-2-yl)phenyl]boronic acid, a sharp melting range is expected. A broad melting range (greater than 2°C) may indicate the presence of impurities. It is also important to be aware that boronic acids have a propensity to form anhydrides (boroxines) upon heating or prolonged storage, which can also affect the melting point.[1]

Best Practices and Troubleshooting

  • Always use a new capillary tube for each measurement. Re-melting a sample can lead to decomposition or changes in crystal structure, resulting in an inaccurate reading.[3][10]

  • Ensure the thermometer or temperature sensor is correctly positioned.

  • If the sample sublimes, consider using a sealed capillary tube.

  • For colored samples, observing the exact point of melting can be challenging. A change in the sample's appearance from opaque to transparent can be a good indicator.

By adhering to this rigorous, well-calibrated methodology, researchers can confidently determine the melting point of [4-(2-Methylbutan-2-yl)phenyl]boronic acid, ensuring the quality and reliability of their data for subsequent research and development activities.

References

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

  • How to Determine the Melting Point of Bromide Samples. (2024, September 10). Drawell. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • EXPERIMENT (1) DETERMINATION OF MELTING POINTS. (2021, September 19). University of Technology. Retrieved from [Link]

  • Melting point determination. (n.d.). SSERC. Retrieved from [Link]

  • Melting Point Determination. (n.d.). The Japanese Pharmacopoeia. Retrieved from [Link]

  • Boronic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Karanam, V. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Retrieved from [Link]

  • Lab 3: Calibration of a Melting Point Apparatus. (n.d.). California State University, Bakersfield. Retrieved from [Link]

  • Tolylboronic acid. (n.d.). PubChem. Retrieved from [Link]

  • Reddy, G. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. [Link]

  • Ashenhurst, J. (2025, August 27). The Effect of Branching On Melting and Boiling Points. Master Organic Chemistry. Retrieved from [Link]

  • Li, J., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. [Link]

  • Popa, A., & Siahaan, T. J. (2010). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. Retrieved from [Link]

  • Melting Point and Thermometer Calibration. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

  • Dick, G. R., et al. (2015). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 112(23), 7073-7078. [Link]

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]

  • (4-(Pyridin-4-yl)phenyl)boronic acid. (n.d.). PubChem. Retrieved from [Link]

  • SOP for Calibration of Melting Point Apparatus. (n.d.). Pharmaguideline. Retrieved from [Link]

  • USP melting point reference standards: Evaluation of parameters that affect the melting point. (2017, April 4). ResearchGate. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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